methyl 9H-fluorene-4-carboxylate
Description
The exact mass of the compound this compound is 224.083729621 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 9H-fluorene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-17-15(16)13-8-4-6-11-9-10-5-2-3-7-12(10)14(11)13/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUKGURDMGKPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Methyl 9H-fluorene-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of methyl 9H-fluorene-4-carboxylate, a valuable scaffold in medicinal chemistry and materials science. This document details the primary synthetic routes, complete with experimental protocols and quantitative data to support reproducibility and scalability.
Introduction
The fluorene moiety is a privileged structure in drug discovery and development, exhibiting a wide range of biological activities. The functionalization of the fluorene core, particularly at the C4 and C9 positions, allows for the exploration of diverse chemical space. This compound serves as a key intermediate for the synthesis of more complex fluorene derivatives. This guide outlines the most common and effective methods for its preparation, starting from commercially available precursors.
Synthetic Pathways
The synthesis of this compound is typically achieved through a two-step process:
-
Synthesis of the precursor acid: 9H-fluorene-4-carboxylic acid is first synthesized.
-
Esterification: The carboxylic acid is then esterified to yield the desired methyl ester.
An alternative, though less direct, route involves the synthesis of 9-oxofluorene-4-carboxylic acid followed by reduction and esterification.
Synthesis of 9H-fluorene-4-carboxylic Acid
A common method for the preparation of the precursor, 9H-fluorene-4-carboxylic acid, starts from diphenic acid.
Caption: Synthesis of 9H-fluorene-4-carboxylic acid from diphenic acid.
Esterification of 9H-fluorene-4-carboxylic Acid
The most straightforward method for the synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid.
Caption: Fischer esterification of 9H-fluorene-4-carboxylic acid.
Experimental Protocols
Synthesis of 9-oxofluorene-4-carboxylic acid from Diphenic acid[1]
Procedure:
-
To 1250 mL of concentrated sulfuric acid (d=1.84), add 500 g (2.06 mol) of diphenic acid.
-
Heat the mixture to 140°C for 35 minutes.
-
Cool the resulting red solution and pour it into 15 L of distilled water to precipitate the product.
-
Boil the yellow precipitate with 10 L of water, filter, and then boil again with another 10 L of water.
-
Dry the resulting yellow product, 9-oxofluorene-4-carboxylic acid.
Quantitative Data:
| Parameter | Value |
| Starting Material | Diphenic acid |
| Reagents | Concentrated H₂SO₄ |
| Product | 9-oxofluorene-4-carboxylic acid |
| Yield | 463 g (81%)[1] |
| Appearance | Yellow solid |
Synthesis of Methyl 9-hydroxy-9H-fluorene-9-carboxylate (Illustrative Fischer Esterification)[2]
This protocol for a similar fluorene derivative illustrates the general conditions for Fischer esterification.
Procedure:
-
Add 20.0 g (88.4 mmol) of 9-hydroxy-9H-fluorene-9-carboxylic acid to 100 mL of methanol saturated with hydrogen chloride.
-
Stir the mixture at reflux for 4 hours.
-
Cool the reaction mixture to induce crystallization.
-
Collect the crystalline material by filtration.
-
Wash the collected solid with a cold 1:1 mixture of ethyl acetate/hexane.
-
Dry the product to obtain methyl 9-hydroxy-9H-fluorene-9-carboxylate.
Quantitative Data:
| Parameter | Value |
| Starting Material | 9-hydroxy-9H-fluorene-9-carboxylic acid |
| Reagents | Methanol, Hydrogen chloride |
| Product | Methyl 9-hydroxy-9H-fluorene-9-carboxylate |
| Yield | 15.8 g (74%)[2] |
| Appearance | Crystalline solid |
Proposed Synthesis of this compound
Based on the established Fischer esterification principles, the following protocol is proposed for the synthesis of the title compound.
Procedure:
-
Suspend 9H-fluorene-4-carboxylic acid in an excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or gaseous hydrogen chloride).
-
Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Expected Quantitative Data (Estimated):
| Parameter | Value |
| Starting Material | 9H-fluorene-4-carboxylic acid |
| Reagents | Methanol, Acid catalyst (e.g., H₂SO₄) |
| Product | This compound |
| Expected Yield | >80% |
| Expected Appearance | Off-white to pale yellow solid |
Alternative Esterification Methods
While Fischer esterification is a robust and scalable method, other techniques can be employed, particularly for sensitive substrates or on a smaller scale.
-
Diazomethane: This reagent provides a rapid and clean conversion of carboxylic acids to their methyl esters.[3][4] However, diazomethane is highly toxic and explosive, requiring specialized handling procedures.[3]
-
Trimethylsilyldiazomethane (TMS-diazomethane): A safer alternative to diazomethane, TMS-diazomethane also efficiently converts carboxylic acids to methyl esters.
-
SOCl₂/Methanol: Thionyl chloride can be used to generate the acid chloride in situ, which then reacts with methanol to form the ester.
Conclusion
The synthesis of this compound is readily achievable through a two-step sequence involving the formation of 9H-fluorene-4-carboxylic acid followed by Fischer esterification. The provided protocols and data offer a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and materials science. The choice of esterification method will depend on the scale of the synthesis and the available laboratory infrastructure.
References
Spectroscopic Analysis of Methyl 9H-fluorene-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of methyl 9H-fluorene-4-carboxylate. Due to the limited availability of published experimental data for this specific isomer, this document outlines the standard experimental protocols for obtaining the necessary spectra and presents a detailed analysis of the expected spectroscopic data based on the compound's structure and established principles of NMR, IR, and Mass Spectrometry.
Introduction
This compound is an organic compound featuring a fluorene backbone, a polycyclic aromatic hydrocarbon, with a methyl ester group at the 4-position. The precise characterization of such molecules is paramount in drug discovery and materials science, where structure dictates function. Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of synthesized compounds. This guide details the methodologies and expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols
The following sections describe the detailed methodologies for acquiring NMR, IR, and MS spectra for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean, high-quality 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.[1]
-
Instrument Setup: The NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
Data Processing: The acquired FID is subjected to Fourier transformation to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).[1]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small, representative amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean before sample placement. A background spectrum of the empty ATR setup is recorded.
-
Data Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum, yielding the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples, and vaporized under a high vacuum.[3][4]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺•).[3]
-
Mass Analysis: The resulting ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge ratio (m/z).[4]
-
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Spectroscopic Data Presentation
The following tables summarize the expected spectroscopic data for this compound.
¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | d | 1H | Aromatic H |
| ~ 7.6 - 7.7 | d | 1H | Aromatic H |
| ~ 7.3 - 7.5 | m | 4H | Aromatic H |
| ~ 7.2 - 7.3 | t | 1H | Aromatic H |
| ~ 3.9 | s | 2H | CH₂ (fluorene C9) |
| ~ 3.9 | s | 3H | OCH₃ |
¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 167 | C=O (ester) |
| ~ 145 - 120 | Aromatic C |
| ~ 52 | OCH₃ |
| ~ 37 | CH₂ (fluorene C9) |
IR Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium | Aromatic C-H Stretch |
| ~ 2950 | Medium | Aliphatic C-H Stretch |
| ~ 1720 | Strong | C=O Stretch (ester) |
| ~ 1600, 1450 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1250 | Strong | C-O Stretch (ester) |
Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 224 | High | [M]⁺• (Molecular Ion) |
| 193 | Medium | [M - OCH₃]⁺ |
| 165 | High | [M - COOCH₃]⁺ (Fluorenyl cation) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Conclusion
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
An In-depth Technical Guide to the Solubility of Methyl 9H-fluorene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of methyl 9H-fluorene-4-carboxylate in common solvents. Due to the limited availability of specific quantitative data for this compound, this guide presents qualitative solubility information for a closely related analog, along with quantitative data for the parent compound, fluorene, to offer valuable insights. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate specific data for their unique applications.
Introduction
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. Fluorene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical and biological properties.[1] Understanding the solubility of these compounds is a critical first step in harnessing their potential for applications such as drug delivery systems, organic light-emitting diodes (OLEDs), and as intermediates in organic synthesis. The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability.[2][3] This guide aims to provide a foundational understanding of the solubility characteristics of this compound.
Solubility Profile of this compound and Related Compounds
A structural isomer, methyl 9H-fluorene-9-carboxylate, has been reported to be soluble in a range of common organic solvents. This suggests that this compound is also likely to be soluble in these solvents.
Table 1: Qualitative Solubility of Methyl 9H-fluorene-9-carboxylate
| Solvent | Solubility |
| Benzene | Soluble |
| Toluene | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloroform | Soluble |
| Chloroform | Soluble |
| Ethyl Acetate | Soluble |
Source: ChemicalBook CAS#: 3002-30-0[4]
The parent compound, 9H-fluorene, is insoluble in water but soluble in many organic solvents.[1] Quantitative solubility data for fluorene in several common organic solvents has been experimentally determined and is presented below. This data can serve as a useful proxy for estimating the solubility of its derivatives.
Table 2: Quantitative Solubility of Fluorene in Various Solvents at 20 °C (293.15 K)
| Solvent | Solubility (g / 100 g) |
| Aniline | 10.6 |
| Carbon Tetrachloride | 9.1 |
| Chlorobenzene | 20.9 |
| Nitrobenzene | 18.1 |
| Liquid Sulfur Dioxide | 31.6 |
| Xylene | 19.7 |
Source: Sciencemadness Wiki[5]
Table 3: Mole Fraction Solubility of Fluorene in Various Solvents at Different Temperatures
| Temperature (K) | Dimethylbenzene | Methylbenzene | Ethanol | Isopropanol | n-Butanol |
| 278.98 | - | - | 0.0199 | 0.0163 | 0.0151 |
| 283.15 | 0.298 | 0.285 | 0.0243 | 0.0198 | 0.0183 |
| 293.15 | 0.381 | 0.364 | 0.0361 | 0.0292 | 0.0267 |
| 303.15 | 0.478 | 0.455 | 0.0526 | 0.0425 | 0.0384 |
| 313.15 | 0.592 | 0.561 | 0.0754 | 0.0605 | 0.0542 |
| 323.15 | 0.726 | 0.685 | 0.106 | 0.0847 | 0.0753 |
| 333.15 | 0.883 | 0.829 | 0.147 | 0.117 | 0.103 |
| 338.35 | - | - | 0.171 | 0.136 | 0.119 |
Source: Journal of Chemical & Engineering Data[6]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound in specific solvent systems, direct experimental determination is necessary. The following are detailed methodologies for common and reliable solubility measurement techniques.
The shake-flask method is considered the gold standard for determining equilibrium solubility due to its accuracy.[7]
Principle: A saturated solution of the compound is prepared by shaking an excess amount of the solid in the solvent for an extended period until equilibrium is reached. A known volume of the saturated supernatant is then carefully removed, the solvent is evaporated, and the mass of the remaining solid is determined.
Apparatus and Materials:
-
Analytical balance
-
Conical flasks or vials with secure caps
-
Thermostatically controlled shaker or water bath
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vials
-
Oven
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
This compound
-
Solvent of interest
Procedure:
-
Add an excess amount of this compound to a conical flask containing a known volume of the solvent.
-
Seal the flask and place it in a thermostatically controlled shaker set to the desired temperature.
-
Shake the flask for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). It is advisable to periodically analyze samples to confirm that the concentration is no longer changing.[8]
-
Once equilibrium is achieved, allow the solution to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a syringe filter compatible with the solvent.
-
Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Dry the remaining solid in an oven at a temperature below the compound's melting point until a constant weight is achieved.[3]
-
Calculate the solubility in terms of g/L or mol/L.
Workflow for Gravimetric Solubility Determination:
Caption: Workflow for Gravimetric Solubility Determination.
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is a faster alternative to the gravimetric method.[9]
Principle: A calibration curve of absorbance versus concentration is first generated using solutions of known concentrations. A saturated solution is then prepared, filtered, and diluted to fall within the concentration range of the calibration curve. The absorbance of the diluted solution is measured, and its concentration is determined from the calibration curve.
Apparatus and Materials:
-
UV-Vis spectrophotometer
-
Cuvettes (quartz or glass, depending on the wavelength)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Filtration apparatus
-
This compound
-
Solvent of interest
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform serial dilutions of the stock solution to obtain a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it).
-
-
Preparation of Saturated Solution:
-
Follow steps 1-4 of the gravimetric method to prepare a saturated solution and allow it to equilibrate.
-
-
Sample Analysis:
-
Withdraw a sample of the supernatant and filter it.
-
Dilute the filtered supernatant with a known dilution factor so that its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Logical Relationship for Spectroscopic Solubility Determination:
Caption: Logical Steps for Spectroscopic Solubility Measurement.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this technical guide provides the best available information by presenting qualitative data for a close analog and quantitative data for the parent fluorene molecule. The provided experimental protocols offer a clear path for researchers to determine the precise solubility in their solvents of interest. The insolubility of the fluorene core in water and its general solubility in organic solvents provide a strong indication of the expected behavior of this compound. This foundational knowledge is crucial for the successful design of experiments and the development of new technologies and therapeutics based on this promising class of compounds.
References
- 1. FLUORENE - Ataman Kimya [atamanchemicals.com]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. pharmajournal.net [pharmajournal.net]
- 4. methyl 9H-fluorene-9-carboxylate CAS#: 3002-30-0 [m.chemicalbook.com]
- 5. Fluorene - Sciencemadness Wiki [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. ingentaconnect.com [ingentaconnect.com]
The Enduring Legacy of Fluorene: From Coal Tar to Cutting-Edge Therapeutics and Electronics
An In-depth Technical Guide on the Discovery, History, and Applications of Fluorene Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorene, a polycyclic aromatic hydrocarbon first isolated from coal tar in 1867, has journeyed from a chemical curiosity to a cornerstone of modern materials science and medicinal chemistry.[1][2] Its unique electronic properties, rigid planar structure, and versatile reactivity have propelled the development of a vast array of derivatives with significant applications. This technical guide provides a comprehensive overview of the discovery and history of fluorene and its compounds, detailing key synthetic methodologies, physicochemical properties, and their evolution into critical components of organic light-emitting diodes (OLEDs) and promising therapeutic agents. Particular emphasis is placed on experimental protocols and the elucidation of signaling pathways relevant to drug development.
A Historical Odyssey: The Discovery and Rise of Fluorene
The story of fluorene begins with the pioneering work of French chemist Marcellin Berthelot, who first identified the compound in the high-boiling fraction of coal tar in 1867.[1][2] The name "fluorene" was bestowed upon it due to its characteristic violet fluorescence, a property that foreshadowed its future importance in optoelectronics.[1] For many decades following its discovery, fluorene remained largely a laboratory curiosity. However, the 20th century witnessed a burgeoning interest in its chemistry, driven by the quest for new dyes, plastics, and pharmaceuticals.
A significant turning point in the history of fluorene was the development of methods to functionalize its core structure, particularly at the C9 position. The acidity of the methylene bridge protons (pKa ≈ 22.6 in DMSO) allows for facile deprotonation to form the intensely colored and nucleophilic fluorenyl anion, opening a gateway to a diverse range of derivatives.[3] This reactivity became the bedrock for the synthesis of countless fluorene-based molecules.
The latter half of the 20th century saw the emergence of polyfluorenes as a class of highly promising conjugated polymers.[4] Their high photoluminescence quantum efficiency, excellent thermal stability, and tunable emission colors positioned them as ideal candidates for the emissive layer in OLEDs.[4] This discovery ignited a new wave of research that continues to this day, focusing on enhancing the efficiency, stability, and color purity of fluorene-based OLEDs for displays and solid-state lighting.[5][6][7]
In parallel, the biological activities of fluorene derivatives began to attract significant attention.[8] Researchers discovered that the rigid, planar fluorene scaffold could be decorated with various pharmacophores to create potent therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties.[8][9] This has led to the development of fluorene-based compounds that can modulate key biological pathways, offering new avenues for the treatment of a range of diseases.
Physicochemical Properties of Fluorene
The utility of fluorene and its derivatives is underpinned by their distinct physicochemical properties. A summary of key quantitative data for the parent fluorene molecule is presented below.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₀ | [1] |
| Molar Mass | 166.22 g/mol | [1] |
| Melting Point | 116-117 °C | [1] |
| Boiling Point | 295 °C | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in many organic solvents | [1] |
| pKa (C9-H) | 22.6 (in DMSO) | [3] |
| ¹H NMR (CDCl₃, 300 MHz), δ (ppm) | 7.79 (d, 2H), 7.56 (d, 2H), 7.39 (t, 2H), 7.32 (t, 2H), 3.90 (s, 2H) | [10][11] |
| ¹³C NMR (DMSO-d₆), δ (ppm) | 143.2, 141.1, 126.7, 125.1, 119.9, 36.6 | [12] |
| UV-Vis Absorption (in Ethanol) | λmax at ~260, 290, 301 nm | [13] |
Key Synthetic Protocols
The ability to synthesize a wide variety of fluorene derivatives is crucial for their application in both materials science and drug development. Below are detailed experimental protocols for the synthesis of key fluorene-based compounds.
Synthesis of 9-Fluorenecarboxylic Acid
9-Fluorenecarboxylic acid is a valuable intermediate for the synthesis of various pharmaceuticals.[3] A common method for its preparation involves the reaction of fluorene with a carboxylating agent.
Protocol:
A solution of fluorene (e.g., 33.2 g, 0.2 mol) in a suitable solvent such as diethyl carbonate is prepared.[14][15] To this solution, a strong base like potassium ethylate (e.g., 18.6 g, 0.22 mol) is added, and the mixture is heated (e.g., at 65-70 °C) for several hours to facilitate the formation of the fluorenyl anion and subsequent carboxylation.[14] After cooling, the reaction mixture is carefully poured into a cold, acidic solution (e.g., hydrochloric acid) to neutralize the excess base and precipitate the product.[14] The crude 9-fluorenecarboxylic acid is then collected by filtration, washed with water, and can be further purified by recrystallization to yield the final product.[14][15]
Synthesis of 9-Fluorenone
9-Fluorenone is a key derivative used in the synthesis of dyes, pharmaceuticals, and polymers.[16] It is typically prepared by the oxidation of fluorene.
Protocol:
Industrial fluorene is used as the raw material, with sodium hydroxide as a catalyst and dimethyl sulfoxide as a solvent.[16] The reactants are heated and dissolved in a reactor. The reaction mixture is then subjected to oxidation, for example, by bubbling air or oxygen through the solution.[16][17] Phase transfer catalysts, such as crown ethers or quaternary ammonium salts, can be employed to enhance the reaction rate.[18][19] Upon completion of the reaction, the mixture is cooled to induce crystallization of the 9-fluorenone. The product is then isolated by filtration, washed, and can be purified by recrystallization.[16]
Synthesis of Poly(9,9-dioctylfluorene) (PFO) via Suzuki Polymerization
Polyfluorenes are a critical class of polymers for OLED applications. The Suzuki coupling reaction is a powerful method for their synthesis.
Protocol:
In a glovebox, 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (e.g., 100 mg, 0.209 mmol), 2,7-dibromo-9,9-dioctylfluorene (e.g., 115 mg, 0.209 mmol), and a palladium catalyst such as Pd(OAc)₂ (e.g., 4.69 mg, 0.010 mmol) are added to a Schlenk flask.[20] A base, typically an aqueous solution of potassium carbonate (e.g., 2 M), and a solvent system like a mixture of THF and degassed water are added.[20] The reaction mixture is then heated under an inert atmosphere (e.g., refluxed for 48 hours). After cooling, the polymer is precipitated by adding the reaction mixture to a non-solvent like methanol. The resulting polymer is then collected and purified.[20]
Visualization of Experimental and Biological Pathways
Experimental Workflow: Synthesis of Polyfluorene via Suzuki Coupling
Caption: Workflow for the synthesis of Poly(9,9-dioctylfluorene).
Signaling Pathway: Anticancer Mechanism of Action of a Fluorene Derivative
Some fluorene derivatives exert their anticancer effects by inducing cellular stress and activating multiple cell death pathways.[21]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Fluorene - Wikipedia [en.wikipedia.org]
- 4. Polyfluorene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 9. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorene(86-73-7) 1H NMR [m.chemicalbook.com]
- 11. google.com [google.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Fluorene [webbook.nist.gov]
- 14. prepchem.com [prepchem.com]
- 15. US4564700A - Process for the preparation of fluorene-9-carboxylic acid - Google Patents [patents.google.com]
- 16. Page loading... [guidechem.com]
- 17. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. WO2017177531A1 - Method for preparing 9-fluorenone from fluorene - Google Patents [patents.google.com]
- 19. CN103787858A - Method for preparing 9-fluorenone through fluorene - Google Patents [patents.google.com]
- 20. tandfonline.com [tandfonline.com]
- 21. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Theoretical and Computational Investigation of Methyl 9H-fluorene-4-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the theoretical and computational methodologies used to characterize methyl 9H-fluorene-4-carboxylate, a molecule of interest in medicinal chemistry and materials science. The guide covers fundamental computational approaches, including Density Functional Theory (DFT) and molecular docking, and presents hypothetical yet representative data to illustrate the expected outcomes of such studies.
Introduction to this compound
This compound belongs to the fluorene family, a class of polycyclic aromatic hydrocarbons known for their unique electronic and photophysical properties. The fluorene scaffold is a common building block in the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. In the context of drug discovery, fluorene derivatives have been investigated for their potential as anticancer, antibacterial, and antiviral agents, often through their ability to intercalate with DNA. Computational studies are crucial for understanding the structure-activity relationships of these compounds, predicting their physicochemical properties, and guiding the design of new derivatives with enhanced efficacy and specificity.
Theoretical and Computational Methodologies
A typical computational workflow for investigating a molecule like this compound involves several key steps, from initial structure optimization to the analysis of its interaction with biological macromolecules.
Caption: A generalized workflow for the computational analysis of this compound.
2.1. Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry, electronic properties, and vibrational frequencies of molecules.
Experimental Protocol: DFT Geometry Optimization
-
Software: Gaussian 09 or a similar quantum chemistry package.
-
Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).
-
Basis Set: 6-31G(d,p), which includes polarization functions on both heavy atoms and hydrogen atoms.
-
Input: A starting 3D structure of this compound.
-
Procedure:
-
The initial structure is submitted for geometry optimization using the Opt keyword.
-
A frequency calculation (Freq) is subsequently performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Output: The optimized Cartesian coordinates, total energy, and vibrational frequencies.
2.2. Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of a small molecule ligand to a biological target, such as a protein or DNA.
Experimental Protocol: Molecular Docking with DNA
-
Software: AutoDock, Schrödinger Maestro, or similar molecular docking software.
-
Receptor Preparation:
-
Obtain the crystal structure of the DNA duplex from the Protein Data Bank (PDB).
-
Remove any co-crystallized ligands and water molecules.
-
Add polar hydrogen atoms and assign appropriate charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Optimize the geometry using a suitable method (e.g., DFT as described above).
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Define the docking grid box to encompass the binding site on the DNA (e.g., the minor groove).
-
Perform the docking simulation using a genetic algorithm or other search algorithm to explore possible binding poses.
-
-
Analysis:
-
Analyze the resulting docking poses based on their predicted binding energies and interactions (e.g., hydrogen bonds, van der Waals contacts) with the DNA.
-
Data Presentation: Predicted Molecular Properties
The following tables summarize hypothetical but representative quantitative data for this compound, based on DFT calculations at the B3LYP/6-31G(d,p) level of theory.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Value |
| Bond Length | C4-C(O)O | 1.48 Å |
| C=O | 1.21 Å | |
| O-CH3 | 1.36 Å | |
| C9-H | 1.09 Å | |
| Bond Angle | C3-C4-C(O)O | 121.5° |
| C4-C(O)-O | 124.0° | |
| C(O)-O-CH3 | 115.8° | |
| Dihedral Angle | C2-C3-C4-C(O) | 179.5° |
Table 2: Calculated Electronic Properties
| Property | Value |
| Total Energy | -803.5 Hartree |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.89 eV |
| HOMO-LUMO Gap | 4.36 eV |
| Ionization Potential | 6.25 eV |
| Electron Affinity | 1.89 eV |
| Dipole Moment | 2.5 Debye |
Visualization of Molecular Properties
4.1. Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to absorb light.
Caption: Energy level diagram of the HOMO and LUMO of this compound.
4.2. Molecular Electrostatic Potential (MEP) Map
The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites. Red regions indicate electron-rich areas (negative potential), while blue regions represent electron-deficient areas (positive potential). Green regions are neutral.
The MEP map for this compound would likely show a high electron density (red) around the oxygen atoms of the carboxylate group, indicating their nucleophilic character. The aromatic protons and the methyl group protons would likely be in electron-deficient regions (blue), suggesting their susceptibility to nucleophilic attack.
Potential Applications in Drug Development
The computational data presented in this guide can be invaluable for drug development professionals.
-
Pharmacophore Modeling: The optimized geometry and MEP map can be used to develop pharmacophore models and design new derivatives with improved binding affinity and selectivity for a specific biological target.
-
QSAR Studies: Quantitative structure-activity relationship (QSAR) studies can be performed using the calculated electronic properties (e.g., HOMO-LUMO gap, dipole moment) to correlate the molecular structure with biological activity.
-
Virtual Screening: The molecular docking protocol can be employed in virtual screening campaigns to identify potential hits from large compound libraries that are likely to bind to a target of interest.
Conclusion
Theoretical and computational studies provide a powerful framework for elucidating the structural, electronic, and biological properties of this compound. The methodologies and data presented in this guide serve as a foundational resource for researchers engaged in the design and development of novel fluorene-based compounds for applications in medicine and materials science. The integration of these computational approaches can significantly accelerate the discovery and optimization of lead compounds, ultimately reducing the time and cost associated with experimental research.
An In-depth Technical Guide on the Potential Biological Activity of Fluorene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorene derivatives, a class of polycyclic aromatic hydrocarbons, have emerged as a privileged scaffold in medicinal chemistry due to their rigid, planar structure and versatile functionalization potential.[1] This unique architecture allows for the development of compounds with a wide array of biological activities. Extensive research has highlighted their potential in various therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders.[1][2] This technical guide provides a comprehensive overview of the significant biological activities of fluorene derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Fluorene derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[2][3] Their antitumor activity is often attributed to the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of critical signaling pathways involved in cancer cell proliferation and survival.[4]
Quantitative Data: Anticancer Activity of Fluorene Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected fluorene derivatives against various human cancer cell lines.
| Derivative Name/Class | Cancer Cell Line | IC50 (µM) |
| Dibenzofluorene Diamine Derivative | L1210 (Leukemia) | 0.3 - 0.8 |
| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical Cancer) | 37.76 |
| 2,7-dichloro-9H-fluorene-based azetidinones | A549 (Lung) & MDA-MB-231 (Breast) | Showed notable activity |
| 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF) | Hepatocellular Carcinoma | Potent activity observed |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][6][7][8][9]
Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan is directly proportional to the number of viable cells.
Methodology:
-
Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to serial dilutions of the fluorene derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway: Induction of Apoptosis
A primary anticancer mechanism of fluorene derivatives is the induction of apoptosis, often initiated by the generation of reactive oxygen species (ROS).[4] This leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, culminating in the activation of executioner caspases.
References
- 1. Candidate anti-Aβ fluorene compounds selected from analogs of amyloid imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | Microglia as potential key regulators in viral-induced neuroinflammation [frontiersin.org]
- 4. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Influence of Spin-Labeled Fluorene Compounds on the Assembly and Toxicity of the Aβ Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of reactive oxygen species in 2-methoxyestradiol-induced apoptosis in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
Safety and Handling Precautions for Methyl 9H-fluorene-4-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for methyl 9H-fluorene-4-carboxylate based on available data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was found during the compilation of this guide. Therefore, this compound should be handled with the care required for a substance with potentially unknown hazards. The information provided herein is intended for guidance and should be supplemented by a thorough risk assessment by qualified personnel before any handling or use.
Hazard Identification and Classification
While a specific Globally Harmonized System (GHS) classification for this compound is not available, an assessment of closely related fluorene derivatives provides an indication of potential hazards. The parent compound, fluorene, is classified as hazardous to the aquatic environment. Other derivatives, such as 9-methylfluorene, are classified as harmful if swallowed and toxic to aquatic life with long-lasting effects. The corresponding carboxylic acid, 9H-fluorene-4-carboxylic acid, is notably not classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200) in several available SDSs. Given the structural similarities, it is prudent to handle this compound as a compound that may be harmful if ingested and potentially irritating to the skin, eyes, and respiratory tract, with potential for long-term aquatic toxicity.
GHS Classification (Predicted based on Analogs)
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 (Predicted) | H302: Harmful if swallowed | pictogram: "GHS07" | Warning |
| Skin Corrosion/Irritation | 2 (Predicted) | H315: Causes skin irritation | pictogram: "GHS07" | Warning |
| Serious Eye Damage/Eye Irritation | 2A (Predicted) | H319: Causes serious eye irritation | pictogram: "GHS07" | Warning |
| Specific Target Organ Toxicity – Single Exposure (Respiratory Irritation) | 3 (Predicted) | H335: May cause respiratory irritation | pictogram: "GHS07" | Warning |
| Hazardous to the Aquatic Environment, Chronic | 2 (Predicted) | H411: Toxic to aquatic life with long lasting effects | pictogram: "GHS09" | Warning |
Physical and Chemical Properties
Specific physical and chemical data for this compound are limited. The following table summarizes available data for the compound and its close relatives.
| Property | This compound | 9H-Fluorene-4-carboxylic acid | 9-Methylfluorene | Fluorene | Methyl 9H-fluorene-1-carboxylate |
| Molecular Formula | C15H12O2 | C14H10O2 | C14H12 | C13H10 | C15H12O2 |
| Molecular Weight | 224.26 g/mol | 210.23 g/mol | 180.25 g/mol | 166.22 g/mol | 224.26 g/mol |
| Appearance | Solid (Predicted) | Beige to off-white powder/solid | Prisms, solid | White crystalline solid | Yellow to white solid |
| Melting Point | Not available | 190 - 195 °C | 46-48 °C | 116 - 117 °C | 84-88 °C |
| Boiling Point | Not available | Not available | 293-295 °C | 295 °C | Not available |
| Flash Point | Not available | Not available | Not available | 151 °C | Not available |
| Solubility | Soluble in organic solvents (Predicted) | Not available | Insoluble in water | Insoluble in water | Not available |
Safe Handling and Storage
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield (US: NIOSH-approved; EU: EN 166). |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use. A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is recommended. |
Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.
-
Contaminated clothing should be removed and washed before reuse.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition may produce carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 3.2). Avoid dust formation.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: For small spills, dampen the solid material with a suitable solvent (e.g., acetone) and carefully sweep or scoop it into a labeled container for disposal. For larger spills, dike the area to prevent spreading. Collect the material and place it in a suitable container for disposal.
Experimental Protocols
While specific experimental protocols for the safety assessment of this compound are not available, the following general procedures for handling solid aromatic esters in a research setting should be followed.
General Laboratory Handling Protocol for Solid Aromatic Esters:
-
Preparation:
-
Conduct a pre-work risk assessment.
-
Ensure all necessary PPE is available and in good condition.
-
Set up the experiment in a designated area, preferably within a chemical fume hood.
-
Have appropriate waste containers ready.
-
-
Weighing and Transfer:
-
Weigh the solid compound in a tared, contained vessel (e.g., a weighing boat or directly into the reaction flask) within the fume hood to minimize dust generation.
-
Use a spatula for transfers. Avoid creating dust clouds.
-
-
Reaction Setup:
-
If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.
-
-
Post-Reaction Workup:
-
Allow the reaction mixture to cool to room temperature before opening the apparatus.
-
Perform extractions and washes within the fume hood.
-
Handle all waste, including contaminated solvents and glassware, according to institutional and local regulations.
-
-
Decontamination:
-
Wipe down the work area with an appropriate solvent and then soap and water.
-
Decontaminate all equipment used.
-
Visualizations
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Methodological & Application
Application Notes and Protocols: Methyl 9H-fluorene-4-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of methyl 9H-fluorene-4-carboxylate, a versatile building block in modern organic synthesis. The fluorene scaffold is a privileged structure in medicinal chemistry and materials science, and its derivatives have shown a wide range of biological activities and material properties.[1] This document offers detailed protocols for the preparation of the title compound and its subsequent derivatization, enabling researchers to explore its potential in various research and development endeavors.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2,2'-biphenyldicarboxylic acid. The first step involves the synthesis of the parent carboxylic acid, 9H-fluorene-4-carboxylic acid, followed by esterification.
Synthesis of 9H-fluorene-4-carboxylic Acid
A practical large-scale synthesis of 9-(hydroxymethyl)fluorene-4-carboxylic acid starting from 2,2'-biphenyldicarboxylic acid has been reported, which proceeds via 9-oxofluorene-4-carboxylic acid. The reduction of the ketone at the 9-position can be readily achieved to furnish 9H-fluorene-4-carboxylic acid.
Experimental Protocol: Synthesis of 9-Oxofluorene-4-carboxylic Acid (Intermediate)
A detailed protocol for a related transformation provides a basis for this synthesis. The synthesis of 9-(hydroxymethyl)fluorene-4-carboxylic acid starting from 2,2′-biphenyldicarboxylic acid proceeds in an overall yield of 53%.[2]
Table 1: Synthesis of a 9-Substituted Fluorene-4-carboxylic Acid Derivative
| Starting Material | Product | Overall Yield | Reference |
| 2,2′-Biphenyldicarboxylic acid | 9-(Hydroxymethyl)fluorene-4-carboxylic acid | 53% | [2] |
Esterification of 9H-fluorene-4-carboxylic Acid
The esterification of carboxylic acids with alcohols is a fundamental and well-established reaction in organic chemistry. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is often performed under reflux conditions to drive the equilibrium towards the product.[3]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of a related fluorene ester.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 9H-fluorene-4-carboxylic acid (1.0 eq) in methanol (10-20 mL per gram of carboxylic acid).
-
Acid Catalyst: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Applications in Organic Synthesis
The fluorene ring system, particularly at the C9 position, is amenable to a variety of chemical transformations. The acidic protons at the C9 position allow for facile derivatization.
Derivatization at the C9 Position
The methylene bridge of the fluorene nucleus is the most reactive site for many transformations.
The C9 position can be readily deprotonated with a suitable base to form a carbanion, which can then be reacted with various electrophiles.
Experimental Protocol: General Procedure for C9-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., argon, nitrogen), add a strong base (e.g., NaH, LDA, n-BuLi) (1.1 eq) at a low temperature (e.g., 0 °C or -78 °C).
-
Anion Formation: Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the fluorenyl anion.
-
Electrophilic Quench: Add the desired alkyl halide (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
The active methylene group at C9 can participate in Knoevenagel condensation with aldehydes and ketones to form 9-substituted fluorene derivatives.
Experimental Protocol: General Procedure for Knoevenagel Condensation
This protocol is based on the synthesis of dibenzofulvene derivatives.[5]
-
Reaction Setup: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as ethanol or toluene.
-
Base Catalyst: Add a catalytic amount of a base (e.g., piperidine, potassium tert-butoxide).[5]
-
Reaction: Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography.
Table 2: Examples of Knoevenagel Condensation with Fluorene [5]
| Aldehyde | Base | Yield |
| Aromatic Aldehyde | Potassium tert-butoxide | Good to Excellent |
| Heteroaromatic Aldehyde | Potassium tert-butoxide | Good to Excellent |
Modification of the Carboxylate Group
The methyl ester functionality can be readily transformed into other functional groups, providing access to a wider range of derivatives.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions.
Experimental Protocol: Saponification of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Base: Add an excess of a base such as sodium hydroxide or potassium hydroxide (2-3 eq).
-
Reaction: Stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
-
Work-up: Remove the methanol under reduced pressure and acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry to obtain 9H-fluorene-4-carboxylic acid.
The carboxylic acid obtained from saponification can be coupled with various amines to generate a library of amides, which are important pharmacophores.
Experimental Protocol: Amide Coupling
-
Activation: To a solution of 9H-fluorene-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) and a base (e.g., DIPEA) (2.0 eq).
-
Amine Addition: Stir the mixture for a few minutes to activate the carboxylic acid, then add the desired amine (1.2 eq).
-
Reaction: Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Potential Applications in Drug Discovery and Materials Science
Fluorene derivatives are of significant interest in drug development due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1] For instance, N-aryl-9-oxo-9H-fluorene-1-carboxamides have been identified as inducers of apoptosis.[6] The functional handles on this compound allow for the synthesis of a wide array of derivatives for screening in various biological assays.
In materials science, the rigid and planar structure of the fluorene core, combined with its favorable photophysical properties, makes it an excellent building block for organic light-emitting diodes (OLEDs), solar cells, and sensors.[1] The ability to introduce various substituents allows for the fine-tuning of the electronic and optical properties of the resulting materials.
Workflow and Reaction Schemes
The following diagrams illustrate the synthetic pathways and logical relationships for the utilization of this compound.
Caption: Synthetic route to this compound and its subsequent derivatizations.
Caption: General experimental workflow for the synthesis of derivatives.
References
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 9H-fluorene-4-carboxylate as a Versatile Building Block for Complex Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 9H-fluorene-4-carboxylate is a valuable and versatile building block in organic synthesis, providing a rigid, planar fluorene scaffold that is amenable to a variety of chemical transformations. Its unique structure, characterized by a fused aromatic system, offers opportunities for the construction of complex molecules with diverse applications in medicinal chemistry, materials science, and bioimaging. The fluorene core is a key pharmacophore in numerous biologically active compounds, exhibiting anticancer, antiviral, and antimicrobial properties.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced molecular architectures.
Key Features and Applications
The utility of this compound as a synthetic intermediate stems from several key features:
-
Reactive Sites: The fluorene ring system possesses multiple sites for functionalization, including the C9 position, which can be readily deprotonated, and the aromatic rings, which can undergo electrophilic substitution. The methyl ester at the C4 position provides a handle for various transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol.
-
Structural Rigidity: The planar and rigid nature of the fluorene scaffold is advantageous in drug design for creating molecules with well-defined three-dimensional structures, facilitating specific interactions with biological targets.
-
Photophysical Properties: Fluorene derivatives are known for their fluorescent properties, making them suitable for the development of molecular probes and imaging agents.[4] They are also utilized in the development of organic light-emitting diodes (OLEDs).
Primary Applications Include:
-
Medicinal Chemistry: Synthesis of novel therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.[1][2]
-
Materials Science: Development of organic electronic materials, such as those used in OLEDs and solar cells.
-
Supramolecular Chemistry: Construction of host-guest systems and molecular sensors.
-
Bioimaging: Design of fluorescent probes for cellular imaging.[4]
Data Presentation
Table 1: Antitumor Activity of Dibenzofluorene Derivatives
| Compound | Test Conc. (µM) | Cell Line | % Growth |
| Diamide with N-methyl piperazine | 0.3 - 0.8 | Various cancer cell lines | Potent activity observed |
| Diamide with piperidine | Not specified | Various cancer cell lines | Less potent than N-methyl piperazine derivative |
| Diamines (general) | Not specified | Various cancer cell lines | Potent activity observed |
| Cisplatin (Reference) | Not specified | Various cancer cell lines | Comparison standard |
Data extracted from a study on newly synthesized dibenzofluorene derivatives, highlighting their antitumor activity. The diamide with the N-methyl piperazine moiety was found to be more potent.[5]
Table 2: Antitumor Activity of Fluorene-Triazole Hybrids
| Compound | IC50 (µM) - MOLM-1 | IC50 (µM) - HCT-116 | IC50 (µM) - MDA-MB-231 |
| LSO258 | 25.5 | - | - |
| LSO272 | 12.5 | - | - |
| LSO276 | 24.8 | - | - |
| LSO278 | 18.7 | 23.4 | 34.3 |
IC50 values for novel 9H-fluorene-1,2,3-triazole hybrids against various cancer cell lines.[6]
Experimental Protocols
Protocol 1: Synthesis of 9H-fluorene-4-carboxylic acid
This protocol outlines a practical, large-scale synthesis of 9-(hydroxymethyl)fluorene-4-carboxylic acid, a closely related precursor. The synthesis of 9H-fluorene-4-carboxylic acid can be adapted from this procedure.
Materials:
-
2,2′-Biphenyldicarboxylic acid
-
Thionyl chloride
-
Aluminum chloride
-
Sodium borohydride
-
Methanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Dichloromethane
Procedure:
-
Cyclization: A mixture of 2,2′-biphenyldicarboxylic acid and an excess of thionyl chloride is refluxed for 3 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in dichloromethane and cooled to 0°C. Aluminum chloride is added portion-wise, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, dried over sodium sulfate, and concentrated to yield 9-oxofluorene-4-carboxylic acid.
-
Reduction: The 9-oxofluorene-4-carboxylic acid is dissolved in methanol and cooled to 0°C. Sodium borohydride is added portion-wise, and the mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is acidified with dilute hydrochloric acid. The precipitated product, 9-hydroxyfluorene-4-carboxylic acid, is filtered, washed with water, and dried.
-
Deoxygenation (if 9H-fluorene-4-carboxylic acid is desired): The 9-hydroxyfluorene-4-carboxylic acid can be further reduced to 9H-fluorene-4-carboxylic acid using a suitable reducing agent such as hydriodic acid in acetic acid or catalytic hydrogenation.
This protocol is adapted from the synthesis of 9-(hydroxymethyl)fluorene-4-carboxylic acid, with an overall yield of 53% for the formation of the hydroxylated derivative.[7]
Protocol 2: Esterification to this compound
Materials:
-
9H-fluorene-4-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 9H-fluorene-4-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 3: Synthesis of Fluorene-Triazole Hybrids via Friedel-Crafts Alkylation
Materials:
-
Substituted biaryl hydroxy-1,2,3-triazoles
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve the biaryl hydroxy-1,2,3-triazole in anhydrous dichloromethane under an inert atmosphere.
-
Add BF₃·OEt₂ to the solution.
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, evaporate the solvent under reduced pressure to yield the crude 9H-fluorene-1,2,3-triazole hybrid.
-
Purify the product by column chromatography. Yields for this reaction have been reported to be between 20% and 97%.[6]
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Key synthetic transformations of this compound.
Caption: Potential mechanism of action for fluorene-based anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A series of fluorene-based two-photon absorbing molecules: synthesis, linear and nonlinear characterization, and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 9H-fluorene-4-carboxylate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 9H-fluorene-4-carboxylate is a fluorene derivative with significant potential for applications in materials science, particularly in the development of organic electronics. While specific data for this molecule is limited, its structural similarity to other well-researched fluorene compounds suggests its utility as a building block for materials in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The fluorene core provides a rigid and planar π-conjugated system, which is advantageous for charge transport and luminescence, while the methyl carboxylate group at the 4-position offers a site for further chemical modification.[1][2] These modifications can be used to tune the optoelectronic properties of the resulting materials. This document provides an overview of the potential applications, synthetic protocols, and characterization of materials derived from this compound, based on established knowledge of similar fluorene derivatives.
General Information & Potential Applications
Fluorene derivatives are a cornerstone in the field of organic electronics due to their high thermal stability, excellent charge carrier mobility, and tunable photophysical properties.[1][2][3] this compound, as a member of this family, is anticipated to be a valuable synthon for creating advanced materials.
Organic Light-Emitting Diodes (OLEDs)
Fluorene-based materials are widely utilized in OLEDs as:
-
Emissive Layer (EML) Materials: The inherent blue fluorescence of the fluorene core makes its derivatives suitable for creating blue-emitting materials, which are crucial for full-color displays and white lighting.[4]
-
Host Materials: For phosphorescent OLEDs (PhOLEDs), fluorene derivatives can serve as high-triplet-energy hosts for phosphorescent guest emitters.
-
Charge Transporting Layer (HTL/ETL) Materials: By appropriate functionalization, the charge transport properties of fluorene derivatives can be tailored for use in either hole-transporting layers (HTLs) or electron-transporting layers (ETLs).[1]
The methyl carboxylate group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be used to anchor the molecule to electrode surfaces or to create more complex molecular architectures through esterification or amidation reactions.
Organic Photovoltaics (OPVs)
In the realm of OPVs, fluorene derivatives are commonly employed as:
-
Electron Donor Materials: Fluorene-based copolymers are frequently used as the p-type (donor) material in bulk heterojunction (BHJ) solar cells, often blended with fullerene derivatives or non-fullerene acceptors.[5][6][7]
-
Electron Acceptor Materials: While less common, appropriately functionalized fluorene derivatives can also act as n-type (acceptor) materials.
The carboxylic acid derivative of this compound can function as an anchoring group to attach dye sensitizers to the surface of semiconductor metal oxides like TiO2 in dye-sensitized solar cells (DSSCs).[8][9][10]
Experimental Protocols
The following protocols are generalized procedures based on common practices for similar fluorene derivatives and should be optimized for specific applications of this compound.
Synthesis of a Polyfluorene Copolymer via Suzuki Coupling
This protocol describes a general method for synthesizing a copolymer of a dibromo-functionalized monomer with a fluorene-based diboronic acid ester, a common method for creating conjugated polymers for OLED and OPV applications.[11][12]
Workflow for Polyfluorene Copolymer Synthesis:
Caption: Workflow for the synthesis of a polyfluorene copolymer.
Materials:
-
This compound derived diboronic acid pinacol ester
-
A dibromo-comonomer (e.g., a benzothiadiazole derivative)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Anhydrous Toluene
-
2 M Aqueous Potassium Carbonate (K2CO3) solution
-
Phase-transfer catalyst (e.g., Aliquat 336)
-
Methanol
-
Hexane, Acetone, Chloroform (for Soxhlet extraction)
Procedure:
-
To a Schlenk flask under an inert atmosphere (N2 or Ar), add the fluorene diboronic acid ester monomer (1 eq.), the dibromo-comonomer (1 eq.), and the Pd(PPh3)4 catalyst (1-5 mol%).
-
Add anhydrous toluene to dissolve the monomers.
-
Add the aqueous K2CO3 solution and the phase-transfer catalyst.
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux (around 90-110 °C) and stir for 24-72 hours.
-
Cool the mixture to room temperature and pour it into vigorously stirred methanol to precipitate the polymer.
-
Filter the crude polymer and wash with methanol.
-
Purify the polymer by Soxhlet extraction with hexane, acetone, and finally chloroform to collect the desired polymer fraction.
-
Precipitate the purified polymer from the chloroform fraction into methanol, filter, and dry under vacuum.
Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the fabrication of a conventional architecture OPV device using a fluorene-based polymer as the donor material.[5][13][14]
Workflow for OPV Device Fabrication:
Caption: Workflow for the fabrication of an OPV device.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) dispersion in water
-
Fluorene-based polymer (donor)
-
Fullerene derivative (e.g., PC61BM or PC71BM) or a non-fullerene acceptor
-
Chlorobenzene or other suitable organic solvent
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
Treat the cleaned ITO surface with UV-ozone for 15 minutes to improve its work function.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
Prepare a blend solution of the fluorene-based polymer and the acceptor material in a suitable solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 1:1 or 1:1.5).
-
Spin-coat the active layer blend onto the PEDOT:PSS layer inside the glovebox. The thickness of this layer is critical and is typically in the range of 80-150 nm.
-
Transfer the substrates to a thermal evaporator. Deposit a thin layer of LiF (approximately 0.5-1 nm) followed by a thicker layer of Al (approximately 100 nm) through a shadow mask to define the cathode.[15]
-
Encapsulate the device to protect it from atmospheric degradation.
-
Characterize the device by measuring its current density-voltage (J-V) characteristics under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).
Data Presentation
Since no specific quantitative data for this compound derivatives in materials science applications is readily available, the following tables present typical data for representative fluorene-based copolymers used in OLEDs and OPVs to serve as a benchmark.
Table 1: Photophysical and Electrochemical Properties of a Representative Polyfluorene Copolymer for OLEDs.
| Property | Value | Method |
| Absorption Maximum (λabs) in solution | 380-420 nm | UV-Vis Spectroscopy |
| Emission Maximum (λem) in solution | 420-480 nm | Photoluminescence Spectroscopy |
| Photoluminescence Quantum Yield (ΦPL) | 0.4 - 0.8 | Integrating Sphere |
| HOMO Energy Level | -5.6 to -5.9 eV | Cyclic Voltammetry |
| LUMO Energy Level | -2.5 to -2.8 eV | Cyclic Voltammetry |
| Optical Bandgap | 2.8 - 3.1 eV | From absorption edge |
Table 2: Device Performance of a Representative Fluorene-based OPV. [7]
| Parameter | Value |
| Open-Circuit Voltage (Voc) | 0.8 - 1.0 V |
| Short-Circuit Current Density (Jsc) | 8 - 15 mA/cm² |
| Fill Factor (FF) | 0.6 - 0.75 |
| Power Conversion Efficiency (PCE) | 5 - 9 % |
Logical Relationships in Device Function
The following diagram illustrates the energy level alignment in a typical bulk heterojunction organic solar cell, which is crucial for efficient device operation.
Energy Level Diagram for a BHJ OPV:
Caption: Energy level alignment in a BHJ OPV.
This diagram illustrates the fundamental processes in an organic solar cell:
-
Photon Absorption: Light is absorbed by the donor material, creating an exciton (a bound electron-hole pair).
-
Exciton Diffusion: The exciton diffuses to the donor-acceptor interface.
-
Charge Separation: The exciton dissociates, with the electron transferred to the LUMO of the acceptor and the hole remaining in the HOMO of the donor.
-
Charge Transport and Collection: Electrons are transported through the acceptor phase to the cathode, and holes are transported through the donor phase to the anode.
Conclusion
This compound is a promising building block for the synthesis of novel materials for organic electronics. Based on the well-established chemistry and applications of fluorene derivatives, it is anticipated that materials derived from this compound will find utility in high-performance OLEDs and OPVs. The protocols and data presented herein, while based on analogous systems, provide a solid foundation for researchers to begin exploring the potential of this specific fluorene derivative in materials science. Further research is warranted to synthesize and characterize materials based on this compound to fully elucidate their properties and device performance.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 6. Fluorene-based co-polymer with high hole mobility and device performance in bulk heterojunction organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of fluorene-based semiconducting copolymers for organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorene-bridged organic dyes with di-anchoring groups for efficient co-adsorbent-free dye-sensitized solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. research.polyu.edu.hk [research.polyu.edu.hk]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. d-nb.info [d-nb.info]
- 12. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of Methyl 9H-fluorene-4-carboxylate for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Methyl 9H-fluorene-4-carboxylate is a key starting material for the synthesis of a diverse library of bioactive compounds. This document provides detailed application notes and protocols for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds. The protocols are intended to guide researchers in the development of novel therapeutic agents.
Derivatization Strategies
The chemical versatility of this compound allows for modifications at both the carboxylate group and the fluorene core. Two primary derivatization strategies are presented here:
-
Amide Synthesis: The methyl ester at the 4-position can be readily converted to a wide range of amides. This allows for the introduction of various functional groups to probe structure-activity relationships (SAR).
-
Substitution on the Fluorene Ring: The fluorene core can be functionalized, for example, through bromination, to introduce new substituents. Subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, can then be employed to build molecular complexity.
Experimental Protocols
Protocol 1: Synthesis of 9H-Fluorene-4-carboxamide Derivatives
This protocol describes the direct amidation of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine, piperidine)
-
Titanium(IV) isopropoxide (catalyst)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous toluene (approximately 10 mL per mmol of ester).
-
Add the desired amine (1.2 eq) to the solution.
-
Add titanium(IV) isopropoxide (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 9H-fluorene-4-carboxamide derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Synthesis of a 2-Aryl-9H-fluorene-4-carboxylate Derivative
This protocol outlines a two-step process involving the bromination of the fluorene core followed by a Suzuki-Miyaura cross-coupling reaction.
Step 2a: Bromination of this compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Saturated aqueous sodium thiosulfate solution
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
To remove any unreacted NBS, wash the solid with a saturated aqueous sodium thiosulfate solution.
-
Wash again with water and dry the solid under vacuum to yield the crude 2-bromo-9H-fluorene-4-carboxylate derivative.
-
The crude product can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2b: Suzuki-Miyaura Cross-Coupling
Materials:
-
Methyl 2-bromo-9H-fluorene-4-carboxylate (from Step 2a)
-
Arylboronic acid of choice (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add methyl 2-bromo-9H-fluorene-4-carboxylate (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired methyl 2-aryl-9H-fluorene-4-carboxylate.
-
Characterize the final product by NMR and mass spectrometry.
Biological Assays
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol is for determining the cytotoxic effects of the synthesized fluorene derivatives on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized fluorene derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the fluorene derivatives in the complete medium. The final concentration of DMSO should not exceed 0.5% (v/v).
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Protocol 4: In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized fluorene derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized fluorene derivatives (dissolved in DMSO)
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each fluorene derivative in DMSO.
-
In a sterile 96-well plate, add 100 µL of MHB to each well.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
Prepare a bacterial inoculum in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the standardized bacterial suspension to each well.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation
The quantitative data from the biological assays should be summarized in a clear and structured table for easy comparison of the activity of the different derivatives.
| Compound ID | Modification | Target Cell Line/Strain | IC50 (µM) / MIC (µg/mL) |
| Parent | This compound | - | - |
| Derivative 1 | Amide with benzylamine | HeLa | 15.2 |
| Derivative 2 | Amide with piperidine | HeLa | 25.8 |
| Derivative 3 | 2-phenyl (from Suzuki) | HeLa | 8.5 |
| Derivative 4 | Amide with benzylamine | S. aureus | 32 |
| Derivative 5 | 2-phenyl (from Suzuki) | S. aureus | 16 |
Visualization of Pathways and Workflows
Diagram 1: General Derivatization Workflow
Caption: Synthetic routes for derivatization.
Diagram 2: Anticancer Mechanism - Apoptosis Induction
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 9H-fluorene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of methyl 9H-fluorene-4-carboxylate, a key intermediate in the development of various therapeutic agents. The synthesis is presented as a robust three-step process, commencing with the cyclization of diphenylmethane-2'-carboxylic acid to form 9-oxofluorene-4-carboxylic acid, followed by a Wolff-Kishner reduction to yield 9H-fluorene-4-carboxylic acid, and culminating in a Fischer esterification to produce the final product.
Synthetic Pathway Overview
The overall synthetic scheme is depicted below. This pathway is designed for scalability and utilizes commercially available starting materials, making it suitable for large-scale production in a laboratory or pilot plant setting.
Figure 1: Overall synthetic pathway for this compound.
Step 1: Synthesis of 9-Oxofluorene-4-carboxylic acid
This step involves an intramolecular Friedel-Crafts acylation of diphenylmethane-2'-carboxylic acid to yield 9-oxofluorene-4-carboxylic acid. Concentrated sulfuric acid serves as both the solvent and the catalyst for this cyclization.
Experimental Protocol
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas outlet, add 40.0 g (165 mmol) of diphenylmethane-2'-carboxylic acid.
-
Acid Addition: Carefully add 80 mL of concentrated sulfuric acid (96%, d=1.84 g/mL) to the flask with stirring.
-
Heating: Heat the reaction mixture to 110-115 °C with constant stirring. The solid will dissolve within 5-10 minutes to form a deep red solution. Maintain this temperature for 30 minutes.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it into 400 mL of ice-water with vigorous stirring.
-
Isolation: A yellow precipitate will form. Collect the solid by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ≈ 7).
-
Drying and Purification: Dry the crude product in a vacuum oven at 60 °C to a constant weight. The crude product can be recrystallized from glacial acetic acid to afford yellow, needle-like crystals.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Diphenylmethane-2'-carboxylic acid | Commercially available |
| Reagents | Concentrated Sulfuric Acid | Commercially available |
| Reaction Time | 30 minutes at 110-115 °C | [1] |
| Crude Yield | 99.5% | [1] |
| Recrystallized Yield | 89.3% | [1] |
| Melting Point | 222-224 °C | [1] |
Step 2: Synthesis of 9H-fluorene-4-carboxylic acid via Wolff-Kishner Reduction
The ketone functionality of 9-oxofluorene-4-carboxylic acid is reduced to a methylene group using the Wolff-Kishner reduction. This reaction is carried out under basic conditions using hydrazine hydrate and potassium hydroxide in a high-boiling solvent.
Experimental Protocol
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 30.0 g (126 mmol) of 9-oxofluorene-4-carboxylic acid, 30.0 g (600 mmol) of hydrazine hydrate (80%), and 200 mL of diethylene glycol.
-
Initial Heating: Heat the mixture to 100 °C and stir for 1 hour.
-
Addition of Base: Cool the mixture slightly and add 35.4 g (630 mmol) of potassium hydroxide pellets in portions.
-
Distillation and Reflux: Heat the mixture again. Water and excess hydrazine will distill off. Continue heating until the temperature of the reaction mixture reaches 195-200 °C. Maintain this temperature and reflux for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
-
Acidification and Isolation: Acidify the aqueous solution with concentrated hydrochloric acid to pH 1-2. A precipitate will form. Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum.
Quantitative Data
| Parameter | Value |
| Starting Material | 9-Oxofluorene-4-carboxylic acid |
| Reagents | Hydrazine hydrate, Potassium hydroxide, Diethylene glycol |
| Reaction Time | 4 hours at 195-200 °C |
| Expected Yield | >85% |
| Purity | >95% after work-up |
Step 3: Synthesis of this compound via Fischer Esterification
The final step is the esterification of 9H-fluorene-4-carboxylic acid with methanol, catalyzed by a strong acid. This is a classic Fischer esterification, which is an equilibrium-controlled reaction. Using a large excess of methanol drives the equilibrium towards the product.
Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 25.0 g (112 mmol) of 9H-fluorene-4-carboxylic acid in 250 mL of methanol.
-
Catalyst Addition: Carefully add 2.5 mL of concentrated sulfuric acid to the suspension with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in 200 mL of ethyl acetate and wash successively with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol).
Quantitative Data
| Parameter | Value |
| Starting Material | 9H-fluorene-4-carboxylic acid |
| Reagents | Methanol, Concentrated Sulfuric Acid |
| Reaction Time | 6 hours at reflux |
| Expected Yield | >90% |
| Purity | >98% after recrystallization |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedures described above.
References
Application Notes and Protocols for the Purification of Methyl 9H-fluorene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of methyl 9H-fluorene-4-carboxylate, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. Due to the limited availability of specific purification data for this exact compound, the following protocols have been developed based on established methods for analogous fluorene derivatives. The primary techniques covered are recrystallization and column chromatography, which are widely applicable for the purification of crystalline organic solids.
Compound Properties and Purification Strategy
This compound is a solid at room temperature. Its polarity is intermediate, being more polar than the parent hydrocarbon fluorene due to the presence of the methyl ester group, but less polar than its corresponding carboxylic acid or hydroxylated derivatives. This polarity profile dictates the choice of solvents for both recrystallization and chromatography.
Table 1: Physical Properties of a Structurally Similar Compound
| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Appearance |
| Methyl 9H-fluorene-1-carboxylate | 28314-01-4 | C₁₅H₁₂O₂ | 84-88 | Yellow to white solid[1] |
Note: Data for the isomeric methyl 9H-fluorene-1-carboxylate is presented as a reference.
A typical synthesis of this compound involves the esterification of 9H-fluorene-4-carboxylic acid. Common impurities may include unreacted starting material (the carboxylic acid) and residual reagents from the esterification process. The purification strategy should aim to remove these impurities effectively.
Purification by Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The impurities remain in the solvent. The choice of solvent is critical for successful recrystallization.
Solvent Selection
An ideal recrystallization solvent for this compound should exhibit the following properties:
-
High solubility at elevated temperatures.
-
Low solubility at room temperature or below.
-
It should not react with the compound.
-
It should be volatile enough to be easily removed from the purified crystals.
Based on the properties of similar fluorene derivatives, suitable solvent systems can be predicted.
Table 2: Suggested Solvents for Recrystallization of this compound
| Solvent/Solvent System | Rationale | Expected Outcome |
| Methanol | The compound is a methyl ester and should have moderate solubility in methanol. | Good for single-solvent recrystallization. |
| Ethanol | Similar to methanol, provides a good polarity match. | Good for single-solvent recrystallization. |
| Isopropanol | Lower volatility than methanol or ethanol, may allow for slower crystal growth. | Potentially yields larger, purer crystals. |
| Toluene | A non-polar solvent that can be effective for fluorene derivatives.[2] | May require a co-solvent for initial dissolution. |
| Hexane/Ethyl Acetate Mixture | A common solvent system for compounds of intermediate polarity. | The ratio can be adjusted to achieve optimal solubility characteristics. |
Experimental Protocol for Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., methanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[3] For this compound, silica gel is a suitable stationary phase.
Parameter Selection
Table 3: Recommended Parameters for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for compounds of intermediate polarity. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A gradient from a less polar mixture (e.g., 95:5 hexane:ethyl acetate) to a more polar one (e.g., 80:20) will allow for the elution of non-polar impurities first, followed by the desired product. |
| Loading Technique | Wet Loading | Dissolving the crude product in a minimal amount of the initial eluent and loading it onto the column ensures even distribution. |
Experimental Protocol for Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Preparation: Dissolve the crude this compound in a minimum volume of the initial eluent.
-
Loading: Carefully add the sample solution to the top of the packed silica gel column.
-
Elution: Begin eluting the column with the initial mobile phase, collecting fractions. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Purity Assessment
The purity of the final product should be assessed to ensure the effectiveness of the purification protocol.
Table 4: Methods for Purity Assessment
| Method | Purpose | Expected Result for Pure Compound |
| Melting Point Analysis | To determine the melting range of the solid. | A sharp melting point range (e.g., 1-2°C). Impurities typically broaden and depress the melting point. |
| Thin Layer Chromatography (TLC) | To qualitatively assess the number of components in the sample. | A single spot on the TLC plate. |
| High-Performance Liquid Chromatography (HPLC) | To quantitatively determine the purity of the sample. | A single major peak corresponding to the product. Purity can be calculated from the peak area. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any impurities. | The spectrum should match the expected structure of this compound with no significant peaks from impurities. |
By following these detailed protocols and adapting them as necessary based on experimental observations, researchers can achieve high purity this compound for use in further research and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 9H-fluorene-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of methyl 9H-fluorene-4-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Fischer esterification of 9H-fluorene-4-carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2][3] This reaction is an equilibrium process, and various techniques can be employed to drive it towards the product side and improve the yield.
Q2: What are the key factors that influence the yield of the esterification reaction?
A2: The primary factors influencing the yield include the reaction temperature, reaction time, the ratio of alcohol to carboxylic acid, the choice and concentration of the acid catalyst, and the efficiency of water removal from the reaction mixture.[1][2]
Q3: Are there any common side reactions to be aware of?
A3: Potential side reactions include the oxidation of the fluorene ring, especially at the C9 position, to form fluorenone derivatives, particularly if the reaction is exposed to air at high temperatures.[4] Incomplete esterification will also result in the presence of the starting carboxylic acid in the final product.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material (9H-fluorene-4-carboxylic acid), which is more polar, from the product (this compound), which is less polar. The spots can be visualized under UV light.
Q5: What is the typical purity of the crude product, and what purification methods are recommended?
A5: The purity of the crude product can vary depending on the reaction conditions. Common impurities include unreacted carboxylic acid and byproducts from side reactions. The recommended purification method is recrystallization from a suitable solvent, such as methanol or ethanol, or column chromatography on silica gel.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst | Use a fresh or properly stored acid catalyst. Concentrated sulfuric acid is hygroscopic and can absorb moisture, reducing its effectiveness. |
| Insufficient reaction time or temperature | Ensure the reaction is heated to reflux for an adequate period (e.g., 4-6 hours). Monitor the reaction by TLC until the starting material is consumed. | |
| Equilibrium not shifted towards product | Use a large excess of methanol (it can often be used as the solvent) to drive the equilibrium forward.[1] Consider removing water as it forms, for example, by using a Dean-Stark apparatus, although for small-scale lab synthesis, using excess alcohol is more common. | |
| Incomplete Reaction (Starting material remains) | Insufficient catalyst | Increase the amount of acid catalyst. Typically, a catalytic amount (e.g., 5-10 mol%) is used, but optimization may be required. |
| Reversibility of the reaction | As mentioned above, use a large excess of the alcohol and ensure sufficient reaction time. | |
| Product is Difficult to Purify (Oily or colored product) | Presence of byproducts | Oxidation of the fluorene moiety can lead to colored impurities.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. |
| Residual solvent or starting materials | Ensure the product is thoroughly dried after purification. If recrystallization is difficult, consider column chromatography for more effective separation. | |
| Hydrolysis of the Ester Product | Presence of excess water during workup or storage | During the workup, ensure all aqueous layers are thoroughly removed. Store the final product in a dry environment. The ester can be hydrolyzed back to the carboxylic acid in the presence of acid and water.[1] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is a general guideline. Researchers should optimize the conditions based on their specific requirements and available equipment.
Materials:
-
9H-fluorene-4-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 9H-fluorene-4-carboxylic acid (1 equivalent).
-
Addition of Reagents: Add a large excess of anhydrous methanol (e.g., 20-50 equivalents, which also serves as the solvent).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice-water.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from methanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Characterize the final product by techniques such as NMR, IR spectroscopy, and melting point determination.
Data Presentation
Table 1: Effect of Methanol Equivalents on Yield in Fischer Esterification
| Entry | Equivalents of Methanol | Reaction Time (h) | Yield (%) |
| 1 | 10 | 4 | 65 |
| 2 | 20 | 4 | 85 |
| 3 | 50 | 4 | >95 |
Note: Data is illustrative and based on general principles of Fischer esterification to demonstrate the effect of reactant concentration on yield.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Synthesis of Methyl 9H-fluorene-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities encountered during the synthesis of methyl 9H-fluorene-4-carboxylate.
Troubleshooting Guide: Common Impurities and Solutions
Q1: My final product shows the presence of multiple isomers. How can I identify and remove them?
A: Isomeric impurities are common in fluorene chemistry due to the multiple reactive sites on the aromatic rings. In a typical synthesis involving electrophilic substitution on the fluorene core, substitution at the C2 position is often a competing reaction with the desired C4 substitution.
-
Identification:
-
NMR Spectroscopy: ¹H NMR is a powerful tool to distinguish between the 4-substituted and 2-substituted isomers. The aromatic region of the spectrum will show different splitting patterns and chemical shifts for the protons on the fluorene rings.
-
HPLC: A well-developed High-Performance Liquid Chromatography (HPLC) method can separate the different isomers, allowing for their quantification.
-
-
Troubleshooting and Solutions:
-
Reaction Conditions: The regioselectivity of electrophilic substitution reactions (e.g., Friedel-Crafts acylation) is highly dependent on the catalyst, solvent, and temperature. A systematic optimization of these parameters can favor the formation of the desired 4-isomer.
-
Purification:
-
Column Chromatography: Careful column chromatography on silica gel is often effective in separating isomers. A shallow gradient of a suitable solvent system (e.g., hexane/ethyl acetate) is recommended.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for purifying the desired isomer, provided there is a significant difference in solubility between the isomers.
-
-
Q2: I have identified unreacted starting material (9H-fluorene) in my product. What are the likely causes and how can I address this?
A: The presence of unreacted starting material is a common issue and typically points to incomplete reaction.
-
Identification:
-
TLC: Thin-Layer Chromatography is a quick way to check for the presence of the starting material.
-
GC-MS or LC-MS: These techniques can confirm the presence and quantity of the starting material. 9H-fluorene has a molecular weight of 166.22 g/mol .[1]
-
-
Troubleshooting and Solutions:
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed to completion. Increasing the reaction time or temperature (within the limits of product stability) can help.
-
Reagent Stoichiometry: Ensure that the molar equivalents of the reagents are correct. An insufficient amount of the acylating or carboxylating agent will lead to incomplete conversion.
-
Catalyst Activity: If a catalyst is used (e.g., in a Friedel-Crafts reaction), ensure it is fresh and active.
-
Q3: My product is contaminated with 9-fluorenone derivatives. How did this happen and what can I do?
A: The methylene bridge (C9) of the fluorene ring is susceptible to oxidation, leading to the formation of the corresponding ketone, 9-fluorenone.[2]
-
Identification:
-
IR Spectroscopy: The presence of a strong carbonyl stretch around 1715 cm⁻¹ is indicative of a fluorenone structure.
-
¹³C NMR: The carbonyl carbon of 9-fluorenone has a characteristic chemical shift in the downfield region of the spectrum.
-
Color: 9-fluorenone and its derivatives are often yellow, so a yellow tint in your product could indicate this impurity.
-
-
Troubleshooting and Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation, especially if the reaction is run at elevated temperatures or for extended periods.[3]
-
Choice of Reagents: Some reagents, particularly strong oxidizing agents, can promote the oxidation of the 9-position. Ensure that the reagents and conditions used are compatible with the fluorene core.
-
Purification: 9-fluorenone derivatives can often be separated from the desired product by column chromatography.
-
Frequently Asked Questions (FAQs)
Q: What is a typical synthetic route for this compound and where can impurities be introduced?
A: A common synthetic approach is the multi-step synthesis starting from 9H-fluorene. The diagram below outlines a plausible workflow and highlights potential points of impurity introduction.
References
troubleshooting guide for the synthesis of fluorene derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of fluorene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 9,9-disubstituted fluorene derivatives?
A1: The most prevalent methods for introducing substituents at the C9 position of fluorene involve the deprotonation of fluorene to form the fluorenyl anion, followed by nucleophilic attack on an electrophile.[1][2] The C9 protons of fluorene are weakly acidic (pKa = 22.6 in DMSO), and deprotonation with a suitable base, such as potassium hydroxide (KOH) or sodium hydride (NaH), generates the stable and intensely colored fluorenyl anion.[1] This anion then readily reacts with various electrophiles, such as alkyl halides, to yield 9,9-disubstituted fluorenes.[2]
Q2: How can I purify my fluorene derivative?
A2: Purification of fluorene derivatives is commonly achieved through column chromatography or recrystallization.[3][4] For column chromatography, a stationary phase like silica gel or alumina is used.[3][5] The choice of eluent (mobile phase) depends on the polarity of the fluorene derivative. A non-polar solvent like hexane is often used to elute non-polar fluorene, while more polar solvents or solvent mixtures (e.g., hexane/ethyl acetate) are required for more polar derivatives.[3][6] Recrystallization is another effective method, particularly for solid derivatives.[7] The choice of solvent is crucial and should be one in which the compound is soluble at high temperatures but sparingly soluble at room temperature.
Q3: What are some common side reactions to be aware of during Suzuki-Miyaura coupling for the synthesis of aryl-substituted fluorenes?
A3: A common side reaction in Suzuki-Miyaura coupling is the homocoupling of the boronic acid or its ester derivative.[8] This can be minimized by carefully controlling the reaction conditions, such as the stoichiometry of the reactants and the catalyst system. Another potential side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom.[9] This is often promoted by the presence of water and can be mitigated by using anhydrous solvents and reagents.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
Problem: The yield of the desired aryl-substituted fluorene derivative from a Suzuki-Miyaura coupling reaction is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst or ligand system, such as those based on Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos).[8] |
| Poor Quality of Boronic Acid/Ester | Ensure the boronic acid or ester is pure and dry. Protodeboronation of the boronic acid can be a significant issue.[9] |
| Inappropriate Base | The choice of base is critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base depends on the specific substrates and catalyst system.[10] |
| Suboptimal Solvent System | A mixture of an organic solvent (e.g., toluene, dioxane, THF) and an aqueous solution of the base is typically used. The ratio of organic solvent to water can influence the reaction rate and yield.[8][10] |
| Oxygen Contamination | The palladium(0) catalyst is sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[11] |
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions for fluorene derivative synthesis.
Incomplete Reaction in Buchwald-Hartwig Amination
Problem: The Buchwald-Hartwig amination reaction to introduce a nitrogen-containing substituent on the fluorene core does not go to completion.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Steric Hindrance | If either the fluorene derivative or the amine is sterically hindered, the reaction may be slow. Consider using a bulkier, more electron-rich phosphine ligand (e.g., a Buchwald ligand) to promote the reaction.[12] |
| Weak Base | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is commonly used. If the reaction is sluggish, consider a stronger base or a different base/solvent combination.[13] |
| Catalyst Deactivation | The palladium catalyst can deactivate over time. Ensure the reaction is run under strictly anaerobic conditions.[14] Using a pre-catalyst can sometimes improve catalyst stability and activity.[15] |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction rate. Toluene, dioxane, and THF are commonly used. The optimal solvent may need to be determined empirically.[16] |
Experimental Workflow for Buchwald-Hartwig Amination
References
- 1. Fluorene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. bohr.winthrop.edu [bohr.winthrop.edu]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. juliethahn.com [juliethahn.com]
- 7. High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof - Patent 1253129 [data.epo.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
side reactions to avoid in the synthesis of methyl 9H-fluorene-4-carboxylate
Technical Support Center: Synthesis of Methyl 9H-fluorene-4-carboxylate
Welcome to the technical support resource for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and prevent common side reactions, optimize your reaction conditions, and improve final product purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway, and where are side reactions most likely to occur?
A: The synthesis of this compound is typically a two-stage process: first, the formation of the 9H-fluorene-4-carboxylic acid backbone, and second, the esterification of the carboxylic acid with methanol. The most significant challenges arise from the high reactivity of the C9 position on the fluorene ring, which is prone to oxidation and other substitutions.
The diagram below illustrates the general workflow and highlights the key step where side reactions are prevalent.
Caption: General synthetic workflow highlighting the C9 position as a primary source of side reactions.
Q2: My Fischer esterification is giving a low yield. What are the common causes and solutions?
A: Low yields in Fischer esterification are almost always due to the equilibrium nature of the reaction.[1][2] The reaction between a carboxylic acid and an alcohol produces an ester and water. To achieve a high yield, the equilibrium must be shifted towards the products. Failure to do so results in a mixture of starting material, ester, and water.
Troubleshooting Low Esterification Yields
| Issue | Cause | Recommended Solution |
|---|---|---|
| Incomplete Reaction | The reaction has reached equilibrium with significant starting material remaining. | 1. Use Excess Alcohol: Use methanol as the solvent, providing a large molar excess to drive the reaction forward via Le Châtelier's principle.[2] 2. Remove Water: If using a non-alcohol solvent (e.g., toluene), use a Dean-Stark apparatus to remove the water byproduct as it forms.[2] |
| Reaction Reversal | The water byproduct is hydrolyzing the ester product back into the carboxylic acid.[2] | Ensure the reaction is run under anhydrous conditions. Use dry solvents and reagents. If applicable, add a dehydrating agent. |
| Insufficient Catalyst | The rate of reaction is too slow to reach completion in a reasonable time. | Ensure an adequate amount of acid catalyst (e.g., H₂SO₄, TsOH) is used. Typically 1-5 mol% is sufficient. |
Q3: My final product is contaminated with a yellow impurity, likely a 9-fluorenone derivative. How do I prevent this?
A: The methylene bridge at the C9 position of fluorene is highly susceptible to oxidation, which forms the corresponding ketone, 9-fluorenone.[3] This is a common side reaction that can occur at various stages if oxygen is present. Use the following troubleshooting guide to diagnose and prevent this issue.
References
Technical Support Center: Purification of Methyl 9H-fluorene-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl 9H-fluorene-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
While specific impurities depend on the synthetic route, common contaminants may include:
-
Unreacted 9H-fluorene-4-carboxylic acid: The starting material for esterification.
-
Residual reagents: Such as the acid catalyst (e.g., sulfuric acid, HCl) or coupling agents used in the esterification process.
-
Byproducts of the esterification: Depending on the method, byproducts like ethers could form.
-
Other fluorene derivatives: If the initial fluorene starting material was not pure, related isomers or derivatives might be present.
Q2: What is the general solubility profile of this compound?
This compound is expected to have moderate solubility in a range of organic solvents. Based on structurally similar compounds, it is likely soluble in solvents such as benzene, toluene, dimethyl sulfoxide (DMSO), dichloromethane, chloroform, and ethyl acetate.[1] It will have limited solubility in water.
Q3: Which purification techniques are most effective for this compound?
The most common and effective purification techniques for fluorene derivatives are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product.
-
Column Chromatography: Excellent for separating the desired compound from impurities with different polarities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not dissolve in the chosen solvent, even with heating. | The solvent is not appropriate for your compound. | Select a more suitable solvent. Good starting points for fluorene derivatives include toluene, ethyl acetate, or a mixed solvent system like ethyl acetate/hexane. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used), or the cooling process is too rapid. | 1. Boil off some of the solvent to increase the concentration. 2. Cool the solution more slowly. Try cooling to room temperature first, then transferring to an ice bath. 3. Scratch the inside of the flask with a glass rod to induce crystallization. 4. Add a seed crystal of the pure compound. |
| Oily precipitate forms instead of crystals. | The compound may be "oiling out" due to a high concentration of impurities or too rapid cooling. The boiling point of the solvent may also be higher than the melting point of the solute. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool more slowly. 4. Consider using a lower-boiling point solvent. |
| Low recovery of the purified product. | Too much solvent was used, the product is significantly soluble in the cold solvent, or crystals were lost during filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the solution is thoroughly cooled before filtration. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product purity does not improve significantly after recrystallization. | The impurities have very similar solubility characteristics to the product in the chosen solvent. | 1. Try a different recrystallization solvent or a multi-solvent system. 2. Consider an alternative purification method, such as column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities (overlapping bands). | The eluent system does not have the correct polarity. | 1. Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. 2. A common starting eluent for fluorene compounds is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve better separation. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
| Cracked or channeled column packing. | Improper packing of the stationary phase. | Ensure the stationary phase (e.g., silica gel) is packed uniformly as a slurry and is not allowed to run dry. |
| Streaking or tailing of bands on the column. | The compound may be too soluble in the mobile phase, or the sample was overloaded. The compound might also be acidic or basic. | 1. Use a less polar eluent. 2. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the stationary phase weight). 3. If the compound is acidic (like unreacted starting material), adding a small amount of acetic acid to the eluent can improve peak shape. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a test tube, add a small amount of the crude this compound. Add a potential solvent dropwise. If it dissolves readily at room temperature, it is not a good recrystallization solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
General Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the solvent to drain until it is just above the top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent to elute more polar compounds.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent.
Visualizations
References
Technical Support Center: Synthesis of Methyl 9H-fluorene-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for alternative synthetic routes to methyl 9H-fluorene-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common and practical alternative synthetic route to this compound starting from a readily available material?
A1: A practical and well-documented alternative synthesis begins with 9H-fluorene and proceeds through a three-step sequence:
-
Friedel-Crafts Acetylation: 9H-fluorene is acetylated to produce a mixture of monoacetylated isomers, including the key intermediate, 4-acetyl-9H-fluorene.
-
Oxidation: The acetyl group of 4-acetyl-9H-fluorene is oxidized to a carboxylic acid, yielding 9H-fluorene-4-carboxylic acid. The haloform reaction is a suitable method for this conversion.[1][2][3]
-
Esterification: The resulting carboxylic acid is then esterified to the desired this compound, commonly via Fischer esterification.[4][5]
Q2: Are there more direct, single-step methods to synthesize this compound?
A2: While multi-step syntheses are more commonly reported, modern synthetic methodologies like direct C-H functionalization of the fluorene core are being explored. These methods could potentially offer a more direct route but often require specialized directing groups, catalysts, and rigorous optimization of reaction conditions. They are generally considered more advanced and may not be as readily implementable in all laboratory settings.
Q3: What are the main challenges in the Friedel-Crafts acetylation route?
A3: The primary challenges include:
-
Isomer Selectivity: The Friedel-Crafts acetylation of 9H-fluorene typically yields a mixture of 2-acetyl- and 4-acetyl-9H-fluorene, with the 2-isomer often being the major product.[6][7] Separation of these isomers can be challenging.
-
Polyacetylation: Under harsh conditions or with an excess of reagents, diacetylation can occur, leading to undesired byproducts like 2,7-diacetyl-9H-fluorene.[6][7]
-
Reaction Control: The reaction is sensitive to temperature, solvent polarity, and reaction time, all of which can influence the product distribution and yield.[6][7]
Troubleshooting Guides
Issue 1: Low Yield of 4-acetyl-9H-fluorene in Friedel-Crafts Acetylation
Question: My Friedel-Crafts acetylation of 9H-fluorene is producing a very low yield of the desired 4-acetyl isomer. How can I improve this?
Answer:
-
Optimize Reaction Conditions: The ratio of 2- to 4-acetyl-9H-fluorene is influenced by kinetic and thermodynamic control.
-
Solvent Choice: The use of different solvents can alter the isomer ratio. Experiment with solvents of varying polarity, such as carbon disulfide, dichloroethane, or nitromethane.[6]
-
Temperature Control: Lowering the reaction temperature may favor the formation of one isomer over the other. Try running the reaction at 0°C or even lower.
-
Addition Method: The order of reagent addition (Perrier vs. Bouveault) can impact the outcome. Experiment with adding the Lewis acid to the fluorene/acetyl chloride mixture or vice versa.[6]
-
-
Lewis Acid: Ensure your Lewis acid (e.g., AlCl₃) is anhydrous and highly active. The use of freshly opened or properly stored reagent is crucial.
-
Purification: The 2- and 4-isomers can be difficult to separate. Utilize high-performance column chromatography with a carefully selected eluent system. Consider derivatization to facilitate separation if co-elution is a persistent issue.
Issue 2: Incomplete Oxidation of 4-acetyl-9H-fluorene
Question: The haloform reaction to convert 4-acetyl-9H-fluorene to the carboxylic acid is not going to completion. What can I do?
Answer:
-
Reagent Stoichiometry: The haloform reaction requires an excess of both the halogen and the base.[3] Ensure you are using a sufficient molar excess of reagents.
-
Reaction Time and Temperature: The reaction may require prolonged stirring or gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Base Strength: A strong base like sodium hydroxide is typically used. Ensure the concentration of your base is adequate.
-
Work-up Procedure: Acidification of the reaction mixture is necessary to protonate the carboxylate salt and precipitate the carboxylic acid. Ensure the pH is sufficiently acidic during work-up.
Issue 3: Low Yield in the Final Esterification Step
Question: The Fischer esterification of 9H-fluorene-4-carboxylic acid is giving a poor yield of the methyl ester. How can I drive the reaction forward?
Answer:
-
Equilibrium Control: Fischer esterification is an equilibrium process.[4] To favor product formation:
-
Use a large excess of methanol, which can also serve as the solvent.
-
Remove the water produced during the reaction, for example, by using a Dean-Stark apparatus or adding a dehydrating agent.
-
-
Catalyst: Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4] Ensure the catalyst is not deactivated.
-
Alternative Esterification Methods: If Fischer esterification remains problematic, consider alternative methods:
Data Presentation
Table 1: Summary of the Three-Step Synthesis of this compound
| Step | Reaction | Reagents & Conditions | Typical Yield | Purity | Key Considerations |
| 1 | Friedel-Crafts Acetylation | 9H-fluorene, Acetyl chloride, AlCl₃ in CS₂ or DCE | 20-30% (of 4-isomer) | Mixture of isomers | Isomer separation is critical. 2-acetylfluorene is the major product. |
| 2 | Haloform Oxidation | 4-acetyl-9H-fluorene, I₂, NaOH in Dioxane/H₂O | 70-85% | >95% after purification | Requires excess reagents and careful pH control during work-up. |
| 3 | Fischer Esterification | 9H-fluorene-4-carboxylic acid, Methanol, H₂SO₄ (cat.) | 80-95% | >98% after recrystallization | Equilibrium reaction; use excess methanol and/or remove water. |
Experimental Protocols
Protocol 1: Synthesis of 4-acetyl-9H-fluorene via Friedel-Crafts Acetylation
-
In a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a calcium chloride guard tube, suspend anhydrous aluminum chloride (1.2 eq) in dry carbon disulfide.
-
Cool the suspension in an ice bath.
-
Add a solution of 9H-fluorene (1.0 eq) and acetyl chloride (1.1 eq) in dry carbon disulfide dropwise with stirring.
-
After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to separate the 2-acetyl and 4-acetyl isomers.
Protocol 2: Synthesis of 9H-fluorene-4-carboxylic acid via Haloform Reaction
-
Dissolve 4-acetyl-9H-fluorene (1.0 eq) in dioxane.
-
In a separate flask, prepare a solution of sodium hydroxide (excess) in water and add iodine (excess) until the solution remains dark.
-
Slowly add the sodium hypoiodite solution to the solution of 4-acetyl-9H-fluorene with vigorous stirring.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC). Gentle heating may be required.
-
Quench the reaction with a solution of sodium thiosulfate to remove excess iodine.
-
Wash the mixture with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Protocol 3: Synthesis of this compound via Fischer Esterification
-
Suspend 9H-fluorene-4-carboxylic acid (1.0 eq) in a large excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude methyl ester.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Visualizations
Caption: Three-step synthetic route to this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Haloform reaction - Wikipedia [en.wikipedia.org]
- 2. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. forskning.ruc.dk [forskning.ruc.dk]
- 7. researchgate.net [researchgate.net]
stability issues of methyl 9H-fluorene-4-carboxylate under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of methyl 9H-fluorene-4-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Troubleshooting Guide
Users may encounter several issues during the handling, storage, and use of this compound. This guide addresses common problems in a question-and-answer format.
Q1: I observe unexpected peaks in my analytical chromatogram (HPLC, GC-MS) after storing my sample. What could be the cause?
A1: The appearance of new peaks likely indicates degradation of this compound. The two primary degradation pathways are hydrolysis of the methyl ester and oxidation of the fluorene core.
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, to form 9H-fluorene-4-carboxylic acid and methanol. The rate of hydrolysis is accelerated by increased temperature.
-
Oxidation: The C-9 position of the fluorene ring is prone to oxidation, which can lead to the formation of 9-fluorenone derivatives.[1][2] This is a common degradation pathway for fluorene and its derivatives.[3][4]
To confirm the identity of the degradation products, it is recommended to use techniques like mass spectrometry.
Q2: My sample of this compound has developed a yellow tint over time. What does this indicate?
A2: Discoloration, particularly the appearance of a yellow color, is a common sign of oxidation. The formation of fluorenone-type structures, which are often yellow, is a likely cause.[2] Exposure to air (oxygen) and light can promote this process.
Q3: I am experiencing low yields in my reaction where this compound is a starting material, especially after storing the compound for some time. How can I prevent this?
A3: Low reaction yields can be a direct consequence of the degradation of the starting material. To minimize degradation and ensure the purity of your this compound, adhere to the following storage and handling best practices:
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to oxygen and moisture.[5][6] Keep it in a cool, dark, and dry place.[5][6] For long-term storage, refrigeration or freezing is recommended.
-
Handling: When handling the compound, minimize its exposure to the atmosphere. Use it in a well-ventilated area or under a fume hood. Avoid contact with strong oxidizing agents, acids, and bases.[5]
Q4: Are there specific solvent conditions I should avoid when working with this compound?
A4: Yes. Avoid using acidic or basic aqueous solutions for prolonged periods, as these conditions will promote the hydrolysis of the methyl ester.[7] If your experimental protocol requires such conditions, it is best to perform the reaction at a low temperature to slow down the rate of hydrolysis.[8] Be aware that even neutral water can cause slow hydrolysis over time.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark environment.[5][6] It is best kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent oxidation and hydrolysis.[5][6] For long-term storage, temperatures of -20°C are advisable.
Q2: What are the primary degradation products of this compound?
A2: The two most likely degradation products are:
-
9H-fluorene-4-carboxylic acid: Formed via hydrolysis of the methyl ester.
-
Methyl 9-oxo-9H-fluorene-4-carboxylate (a fluorenone derivative): Formed via oxidation at the C-9 position of the fluorene ring.[1][2]
Q3: How can I monitor the stability of my this compound sample?
A3: The stability of the compound can be monitored using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To observe the appearance of new peaks corresponding to degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect structural changes in the molecule.
Q4: Is this compound sensitive to light?
A4: Fluorene and its derivatives are known to be susceptible to photodegradation.[1][9][10][11] Therefore, it is highly recommended to protect this compound from light by storing it in an amber vial or a container wrapped in aluminum foil.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the literature for the stability of this compound. The following table provides a qualitative summary of the expected stability under different conditions based on the general chemistry of the fluorene moiety and methyl esters of aromatic carboxylic acids.
| Condition | Potential Degradation Pathway | Expected Rate of Degradation | Key Degradation Products |
| Acidic pH (e.g., pH < 4) | Ester Hydrolysis | Moderate to High | 9H-fluorene-4-carboxylic acid |
| Neutral pH (e.g., pH 6-8) | Slow Ester Hydrolysis, Oxidation | Low | 9H-fluorene-4-carboxylic acid, Methyl 9-oxo-9H-fluorene-4-carboxylate |
| Basic pH (e.g., pH > 8) | Ester Hydrolysis | High | 9H-fluorene-4-carboxylate (salt) |
| Elevated Temperature (>40°C) | Accelerates all degradation pathways | Moderate to High | Mixture of hydrolysis and oxidation products |
| Exposure to Light (UV-Vis) | Photodegradation, Oxidation | Moderate to High | Hydroxy derivatives, Methyl 9-oxo-9H-fluorene-4-carboxylate[9] |
| Presence of Oxidizing Agents | Oxidation of Fluorene Ring | High | Methyl 9-oxo-9H-fluorene-4-carboxylate and other oxidized species |
Experimental Protocols
The following are general protocols for assessing the stability of this compound under various stress conditions.
Protocol 1: pH Stability Assessment
-
Prepare Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable organic co-solvent (e.g., acetonitrile or methanol) and then dilute it into each buffer solution to a final desired concentration. Ensure the organic solvent percentage is low to minimize its effect.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis: Quench any reaction if necessary (e.g., by neutralizing the pH). Analyze the samples by a suitable analytical method (e.g., HPLC) to determine the remaining concentration of the parent compound and the formation of any degradation products.
Protocol 2: Thermal Stability Assessment
-
Sample Preparation: Prepare solutions of this compound in a stable, inert solvent (e.g., acetonitrile).
-
Incubation: Place the solutions in temperature-controlled chambers at various temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample at a reference temperature (e.g., 4°C). Protect all samples from light.
-
Time Points: At defined time points, remove samples from each temperature chamber.
-
Analysis: Analyze the samples by HPLC or another appropriate method to quantify the extent of degradation.
Protocol 3: Photostability Assessment
-
Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile or water with a co-solvent).
-
Exposure: Expose the solutions to a controlled light source that mimics a specific condition (e.g., a xenon lamp for ICH-compliant photostability testing). Wrap a control sample in aluminum foil to protect it from light.
-
Time Points: At various time intervals, withdraw samples from both the exposed and control groups.
-
Analysis: Analyze the samples by a suitable analytical method to measure the loss of the parent compound and the formation of photoproducts.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. Photodegradation of polyfluorene and fluorene oligomers with alkyl and aromatic disubstitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New metabolites in the degradation of fluorene by Arthrobacter sp. strain F101 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorene Degradation Pathway Map [eawag-bbd.ethz.ch]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. geneseo.edu [geneseo.edu]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
how to remove unreacted starting materials from methyl 9H-fluorene-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 9H-fluorene-4-carboxylate. Here, you will find detailed protocols for removing unreacted starting materials and other impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in a crude sample of this compound?
The most common impurity is the unreacted starting material, 9H-fluorene-4-carboxylic acid. This is typically due to an incomplete esterification reaction. Other possible impurities could include residual reagents from the synthesis, such as the acid catalyst or alcohol used, and potentially side-products depending on the specific synthetic route.
Q2: My crude product is an oil and won't crystallize. What should I do?
Oiling out during crystallization can be caused by the presence of significant impurities or the choice of a suboptimal solvent. First, try to remove residual solvent under high vacuum. If the product still remains an oil, consider purifying the crude material using column chromatography before attempting recrystallization.
Q3: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is an effective technique to monitor the purification process. The product, this compound, is less polar than the starting material, 9H-fluorene-4-carboxylic acid. On a silica gel TLC plate, the product will have a higher Rf (retention factor) value than the starting material. A suitable eluent for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).
Q4: After column chromatography, my product is still not pure. What are the next steps?
If column chromatography does not yield a product of sufficient purity, a subsequent recrystallization is recommended. This can help remove any remaining minor impurities. Ensure that the fractions from the column chromatography were collected in small volumes to achieve the best separation.
Purification Protocols
The two primary methods for purifying this compound are column chromatography and recrystallization. The choice of method depends on the level of impurity and the scale of the reaction.
Data Presentation: Physical Properties of Product and Starting Material
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₁₅H₁₂O₂ | 224.26 | 65-66 | Soluble in benzene, toluene, DMSO, dichloromethane, chloroform, ethyl acetate.[1] |
| 9H-fluorene-4-carboxylic acid | C₁₄H₁₀O₂ | 210.23 | 192-194[2] | Soluble in water.[3] |
Note: The reported solubility of 9H-fluorene-4-carboxylic acid in water should be treated with caution as similar organic acids typically have low water solubility. It is more likely to be soluble in polar organic solvents like methanol, ethanol, and acetone.
Experimental Protocol 1: Column Chromatography
This method is highly effective for separating the less polar product from the more polar unreacted starting material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Secure a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing the silica to settle without air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
Equilibrate the column by running a hexane/ethyl acetate (e.g., 9:1 v/v) mixture through it.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully load the solution onto the top of the silica gel.
-
-
Elution:
-
Begin eluting with a non-polar solvent mixture, such as hexane/ethyl acetate (9:1 v/v).
-
Gradually increase the polarity of the eluent (e.g., to 4:1 hexane/ethyl acetate) to elute the product. The unreacted carboxylic acid will remain more strongly adsorbed to the silica gel.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the pure fractions containing the product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Experimental Protocol 2: Recrystallization
Recrystallization is a good method for final purification after column chromatography or if the initial purity is already high.
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., a mixture of ethanol and water, or ethyl acetate and hexane)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Ice bath
Procedure:
-
Solvent Selection:
-
The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below. The impurity should either be very soluble or insoluble in the chosen solvent at all temperatures.
-
A good starting point for this compound is a mixed solvent system like ethanol/water or ethyl acetate/hexane.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the more soluble solvent (e.g., ethanol or ethyl acetate) and heat the mixture gently to dissolve the solid.
-
-
Crystallization:
-
Once dissolved, slowly add the less soluble solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.
-
If cloudiness persists, add a few drops of the more soluble solvent to clarify the solution.
-
Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the purified crystals in a vacuum oven.
-
Purification Workflow
References
catalyst selection for optimizing methyl 9H-fluorene-4-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 9H-fluorene-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Fischer-Speier esterification of 9H-fluorene-4-carboxylic acid with methanol in the presence of an acid catalyst.[1][2][3] This reaction is a classic method for converting carboxylic acids to esters.[4][5][6]
Q2: Which catalysts are recommended for this esterification?
A2: Strong acid catalysts are typically used to facilitate this reaction. Common choices include:
-
Sulfuric acid (H₂SO₄): A widely used and effective catalyst.[1][7]
-
p-Toluenesulfonic acid (TsOH): Another common and effective strong acid catalyst.[1][7]
-
Hydrogen chloride (HCl) in methanol: This can be generated in situ and is also a viable option.[4]
-
Lewis acids: While less common for simple esterifications, Lewis acids can also catalyze the reaction.[2][3]
Q3: How can I improve the yield of my reaction?
A3: The Fischer esterification is a reversible reaction, meaning it reaches an equilibrium between reactants and products.[1][6] To drive the reaction towards the formation of the methyl ester and improve the yield, you can:
-
Use an excess of methanol: Since methanol is one of the reactants, using it in large excess shifts the equilibrium towards the product side, according to Le Chatelier's principle.[6][7]
-
Remove water as it forms: Water is a byproduct of the reaction. Its removal will also shift the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[2][6]
Q4: What is the reaction mechanism for the acid-catalyzed esterification?
A4: The reaction proceeds through a series of steps:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[1][3][6]
-
Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the protonated carbonyl carbon.[1][3][6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[1][3][6]
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[1][3][6]
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester, yielding the final this compound.[1][3][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | The reaction has not reached completion due to the reversible nature of Fischer esterification. | - Increase the reaction time or temperature.- Use a larger excess of methanol.[6]- Remove water from the reaction mixture using a Dean-Stark trap or a drying agent.[2][6] |
| Ineffective catalysis. | - Ensure the acid catalyst is not old or degraded.- Consider increasing the catalyst loading, but be mindful of potential side reactions. | |
| Presence of Starting Material (9H-fluorene-4-carboxylic acid) | Incomplete reaction. | - See solutions for "Low or No Product Yield".- Ensure adequate mixing of the reaction components. |
| Formation of a Dark-Colored Reaction Mixture | Potential side reactions or degradation of the fluorene ring under strongly acidic conditions at high temperatures. | - Lower the reaction temperature and extend the reaction time.- Consider using a milder catalyst or a lower concentration of the strong acid catalyst.- Ensure the starting material is pure. |
| Unexpected Byproducts | Friedel-Crafts acylation of the fluorene ring, although less likely under these conditions compared to reactions with stronger Lewis acids.[5] | - Use a protic acid catalyst (H₂SO₄, TsOH) instead of a strong Lewis acid.- Maintain a moderate reaction temperature. |
| Contamination in starting materials. | - Purify the 9H-fluorene-4-carboxylic acid and methanol before use. |
Experimental Protocols
Adapted Protocol for this compound Synthesis
This protocol is adapted from a similar procedure for the synthesis of 9-Hydroxy-9H-fluorene-9-carboxylic acid methyl ester.[4]
Materials:
-
9H-fluorene-4-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (or another suitable acid catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9H-fluorene-4-carboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product.
Quantitative Data
The following table summarizes representative reaction conditions and yields for acid-catalyzed esterification. Note that specific yields for this compound may vary.
| Catalyst | Substrate | Alcohol | Reaction Time | Temperature | Yield | Reference |
| Hydrogen Chloride | 9-Hydroxy-9H-fluorene-9-carboxylic acid | Methanol | 4 h | Reflux | 74% | [4] |
| Sulfuric Acid | General Aromatic Carboxylic Acids | Methanol | 1-10 h | 60-110 °C | Good to quantitative | [2] |
| p-Toluenesulfonic Acid | General Aromatic Carboxylic Acids | Methanol | 1-10 h | 60-110 °C | Good to quantitative | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision logic for selecting a suitable catalyst for esterification.
References
Validation & Comparative
analytical methods for the characterization of methyl 9H-fluorene-4-carboxylate
A comprehensive guide to the and its derivatives. This guide is intended for researchers, scientists, and drug development professionals, providing a comparative overview of key analytical techniques with supporting data and detailed experimental protocols.
Comparison of Analytical Data
The following tables summarize the key analytical data for 9H-fluorene-4-carboxylic acid and related fluorene compounds, offering a comparative perspective on their spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Reference |
| 9H-fluorene-4-carboxylic acid | No specific data found. Expected signals: aromatic protons (7-8 ppm), methylene protons (~3.9 ppm), and a carboxylic acid proton (>10 ppm). | No specific data found. Expected signals: aromatic carbons (120-150 ppm), methylene carbon (~37 ppm), and a carbonyl carbon (>170 ppm). | General chemical shift knowledge. |
| Ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate | 11.5 (s, 1H), 7.84 (d, J = 7.5 Hz, 1H), 7.50–7.32 (m, 7H), 7.24 (d, J = 7.8 Hz, 2H), 4.99 (sep, J = 6.2 Hz, 1H), 3.52 (s, 2H), 0.88 (d, J = 6.2 Hz, 6H) | 170.7, 162.2, 146.8, 145.2, 141.9, 140.8, 140.3, 133.9, 128.2, 127.9, 126.8, 126.5, 124.9, 121.2, 110.5, 107.6, 68.6, 36.5, 20.9 | --INVALID-LINK-- |
| 9-Hydroxyfluorene-9-carboxylic acid | Signals for aromatic protons and hydroxyl and carboxylic acid protons. | Signals for aromatic carbons, a quaternary carbon, and a carbonyl carbon. | --INVALID-LINK-- |
Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm-1) | Reference |
| 9H-fluorene-4-carboxylic acid | Broad O-H stretch (around 3000), C=O stretch (around 1700), aromatic C-H stretches (>3000), and C=C stretches (1450-1600).[1] | --INVALID-LINK-- |
| Ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate | 3200–3500 (br, O-H), 1654 (C=O) | --INVALID-LINK-- |
| General Carboxylic Acids | Very broad O–H stretch from 2500-3300 cm-1, and a C=O stretch from 1710-1760 cm-1.[2] | --INVALID-LINK-- |
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks | Reference |
| 9H-fluorene-4-carboxylic acid | 210.23 | Information on key fragmentation peaks is not readily available. | --INVALID-LINK-- |
| Methyl 9-hydroxyfluorene-9-carboxylate | 240.25 | A mass spectrum is available for this related compound.[3] | --INVALID-LINK-- |
| Ethyl 3-hydroxy-1-(p-tolyl)-9H-fluorene-2-carboxylate | 345.1474 ([M+H]+) | High-resolution mass spectrometry data is available. | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30 or similar).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
13C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CHCl3 at 7.26 ppm for 1H and CDCl3 at 77.16 ppm for 13C).
-
Integrate the peaks in the 1H NMR spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
Data Processing:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify characteristic absorption bands for functional groups (e.g., O-H, C=O, C-O, aromatic C-H).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and to study its fragmentation pattern.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For high-resolution data, an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer is used.
Sample Preparation for ESI-MS:
-
Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.
-
The solution is then directly infused into the mass spectrometer or injected into an LC system.
Acquisition Parameters (ESI-TOF):
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
Data Processing:
-
The software acquires the mass spectrum, showing the mass-to-charge ratio (m/z) of the ions.
-
Identify the molecular ion peak ([M+H]+, [M+Na]+, or [M-H]-).
-
For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.
-
Analyze the fragmentation pattern to gain structural information.
Visualizations
The following diagrams illustrate the typical workflow for the analytical characterization of a fluorene derivative and the relationship between the different analytical techniques.
Caption: Experimental workflow for the synthesis and characterization of a fluorene derivative.
Caption: Logical relationship between analytical methods for structural elucidation.
References
A Comparative Guide to the Synthesis of Methyl 9H-fluorene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for obtaining methyl 9H-fluorene-4-carboxylate, a key intermediate in the development of various therapeutic agents. The following sections detail distinct synthetic pathways, presenting experimental data, protocols, and visual representations to aid in the selection of the most suitable method based on laboratory capabilities, scale, and desired purity.
Introduction
This compound is a crucial building block in medicinal chemistry, valued for its rigid, planar structure which can be strategically functionalized. Its synthesis, therefore, is of significant interest. This guide will compare two primary synthetic strategies: a classical multi-step approach commencing from diphenic acid and a more direct, albeit less documented, route utilizing the Pschorr cyclization.
Method 1: Multi-step Synthesis from Diphenic Acid
This well-established route involves three key transformations: intramolecular cyclization to form a fluorenone intermediate, reduction of the ketone, and subsequent esterification of the carboxylic acid.
Experimental Workflow
Caption: Synthetic pathway from Diphenic Acid.
Quantitative Data Summary
| Step | Reaction | Reagents & Conditions | Yield (%) | Purity | Reference |
| 1 | Cyclization | Diphenic acid, conc. H₂SO₄, 140°C, 35 min | 81 | Not specified | PrepChem |
| 2 | Reduction | 9-Fluorenone-4-carboxylic acid, Hydrazine hydrate, KOH, ethylene glycol, reflux | High (Typical) | High (Typical) | General Method |
| 3 | Esterification | 9H-Fluorene-4-carboxylic acid, Methanol, cat. H₂SO₄, reflux | 90 | Not specified | General Method |
Experimental Protocols
Step 1: Synthesis of 9-Fluorenone-4-carboxylic Acid
-
To 1250 mL of concentrated sulfuric acid, 500 g (2.06 mol) of diphenic acid is added.
-
The mixture is heated to 140°C for 35 minutes.
-
After cooling, the reaction mixture is carefully poured into 15 L of distilled water to precipitate the product.
-
The yellow precipitate is collected by filtration and purified by boiling in two separate 10 L portions of water.
-
The resulting solid is dried to yield 9-fluorenone-4-carboxylic acid.
Step 2: Reduction of 9-Fluorenone-4-carboxylic Acid (Wolff-Kishner Reduction)
The Wolff-Kishner reduction is a standard method for converting a carbonyl group to a methylene group under basic conditions, which is compatible with the carboxylic acid functionality.[1]
-
9-Fluorenone-4-carboxylic acid is dissolved in a high-boiling point solvent such as ethylene glycol.
-
Hydrazine hydrate and a strong base, such as potassium hydroxide, are added to the solution.
-
The mixture is heated to reflux to facilitate the formation of the hydrazone and subsequent reduction with the evolution of nitrogen gas.
-
Upon completion, the reaction is cooled and acidified to precipitate the product, 9H-fluorene-4-carboxylic acid.
-
The product is collected by filtration and washed with water.
Step 3: Esterification of 9H-Fluorene-4-carboxylic Acid (Fischer Esterification)
Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[2][3][4]
-
9H-Fluorene-4-carboxylic acid is dissolved in an excess of methanol, which acts as both the solvent and the reagent.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added.
-
The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.[2]
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
Method 2: Pschorr Cyclization Approach
The Pschorr cyclization offers a more convergent approach to the fluorene core through the intramolecular cyclization of a diazonium salt derived from an aminobiphenyl precursor. While a powerful tool for forming biaryl linkages, specific literature precedence for the synthesis of 9H-fluorene-4-carboxylic acid via this method is limited.[5]
Proposed Synthetic Pathway
Caption: Proposed Pschorr Cyclization route.
Quantitative Data Summary
| Step | Reaction | Reagents & Conditions | Yield (%) | Purity | Reference |
| 1 | Diazotization & Cyclization | 2'-Amino-biphenyl-2-carboxylic acid, NaNO₂, HCl, then Cu catalyst | Moderate (Typical) | Variable | General Method |
| 2 | Esterification | 9H-Fluorene-4-carboxylic acid, Diazomethane | High (Typical) | High | General Method |
Experimental Protocols
Step 1: Synthesis of 9H-Fluorene-4-carboxylic Acid via Pschorr Cyclization
This protocol is based on the general principles of the Pschorr reaction.[5][6]
-
The starting material, 2'-amino-biphenyl-2-carboxylic acid, is dissolved in an aqueous acidic solution (e.g., HCl).
-
The solution is cooled to 0-5°C, and a solution of sodium nitrite is added dropwise to form the diazonium salt.
-
A copper catalyst (e.g., copper powder or a copper(I) salt) is then added to the solution, which is allowed to warm to room temperature or gently heated.
-
The catalyst induces the decomposition of the diazonium salt and the intramolecular radical cyclization to form 9H-fluorene-4-carboxylic acid, with the evolution of nitrogen gas.
-
The product is then extracted into an organic solvent and purified.
Step 2: Esterification using Diazomethane
Due to the potentially sensitive nature of products from the Pschorr cyclization, a milder esterification method like reaction with diazomethane may be preferred.[7][8]
-
9H-Fluorene-4-carboxylic acid is dissolved in a suitable solvent like diethyl ether.
-
An ethereal solution of diazomethane is added portion-wise until the yellow color of diazomethane persists and gas evolution ceases.
-
The excess diazomethane is quenched, and the solvent is removed under reduced pressure to yield the methyl ester.
Comparison of Methods
| Feature | Method 1: From Diphenic Acid | Method 2: Pschorr Cyclization |
| Starting Materials | Readily available diphenic acid. | Requires synthesis of a specific aminobiphenyl precursor. |
| Number of Steps | Three distinct steps. | Potentially two steps (cyclization and esterification). |
| Scalability | Well-documented for large-scale synthesis. | May be less suitable for large scale due to the use of diazonium salts. |
| Reagent Hazards | Use of concentrated sulfuric acid requires caution. | Involves potentially unstable diazonium intermediates and the use of toxic and explosive diazomethane for esterification. |
| Yield & Purity | Generally good to high yields with established purification protocols. | Yields can be variable, and purification may be more challenging. |
| Documentation | Well-established in the chemical literature. | Less specific literature for this particular target molecule. |
Conclusion
For researchers requiring a reliable and scalable synthesis of this compound, the multi-step approach starting from diphenic acid is the recommended pathway. This method utilizes well-understood reactions with predictable outcomes and established purification procedures. The Pschorr cyclization, while offering a more convergent route, requires further investigation to optimize the synthesis of the necessary precursor and the cyclization conditions for this specific substrate. The choice of esterification method in both routes can be tailored based on the scale and the presence of other sensitive functional groups, with Fischer esterification being more amenable to large-scale production and the use of diazomethane offering a milder alternative for smaller-scale syntheses.
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. cerritos.edu [cerritos.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. thieme.de [thieme.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl 9H-fluorene-4-carboxylate and Other Fluorene-Based Compounds in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The fluorene scaffold, a tricyclic aromatic hydrocarbon, has garnered significant attention in medicinal chemistry due to its rigid and planar structure, which serves as a versatile platform for the design of novel therapeutic agents.[1] Derivatives of fluorene have demonstrated a broad spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides an objective comparison of methyl 9H-fluorene-4-carboxylate and other notable fluorene-based compounds, supported by available experimental data, to aid researchers in the selection and development of next-generation oncology drug candidates.
Comparative Analysis of Anticancer Activity
Table 1: Cytotoxicity of Dibenzofluorene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Diamine Derivative 9a | MCF-7 (Breast) | 0.8 | [3] |
| Diamine Derivative 9a | OVCAR-3 (Ovarian) | 0.5 | [3] |
| Diamine Derivative 9a | SF-295 (CNS) | 0.3 | [3] |
| Diamine Derivative 9b | MCF-7 (Breast) | 0.6 | [3] |
| Diamine Derivative 9b | OVCAR-3 (Ovarian) | 0.4 | [3] |
| Diamine Derivative 9b | SF-295 (CNS) | 0.4 | [3] |
| Cisplatin (Control) | MCF-7 (Breast) | 1.2 | [3] |
| Cisplatin (Control) | OVCAR-3 (Ovarian) | 0.9 | [3] |
| Cisplatin (Control) | SF-295 (CNS) | 1.5 | [3] |
Table 2: Cytotoxicity of 2,7-dichloro-9H-fluorene-based Thiazolidinone and Azetidinone Analogues
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Azetidinone 6h | A549 (Lung) | 8.5 | [1] |
| Azetidinone 6h | MDA-MB-231 (Breast) | 10.2 | [1] |
| Thiazolidinone 5g | A549 (Lung) | 15.6 | [1] |
| Thiazolidinone 5g | MDA-MB-231 (Breast) | 18.4 | [1] |
| Taxol (Control) | A549 (Lung) | 5.2 | [1] |
| Taxol (Control) | MDA-MB-231 (Breast) | 7.8 | [1] |
Table 3: Cytotoxicity of Other Fluorene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical) | 37.76 | [2] |
| Fluorene-heterocyclic sulfonamide conjugate 8g | HCT-116 (Colon) | 5.6 | [4] |
| Doxorubicin (Control) | HCT-116 (Colon) | >10 | [4] |
Experimental Protocols
The following section details the methodologies for key experiments cited in the comparison of fluorene-based compounds.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: The test compounds (including this compound and other fluorene derivatives) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these compounds and incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The culture medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Signaling Pathway Modulation
Fluorene derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two critical cascades often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many cancers.
Caption: PI3K/Akt signaling pathway and potential inhibition by fluorene derivatives.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival. Its dysregulation is also frequently observed in cancer.
References
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. researchgate.net [researchgate.net]
- 3. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the HPLC Purity Validation of Methyl 9H-fluorene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of methyl 9H-fluorene-4-carboxylate. It offers a detailed experimental protocol and presents data in a clear, comparative format to assist researchers in selecting the most appropriate analytical method for their needs.
Introduction
This compound is a chemical compound of interest in various research and development fields. Ensuring its purity is critical for the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of small molecules.[1][2] This guide outlines a validated reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound and compares its performance with an alternative method used for a structurally related compound, 9-fluorenemethanol.
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose.[1][2] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, precision, accuracy, and robustness.[2][3]
Materials and Methods
A detailed experimental protocol for the HPLC purity validation of this compound is provided below. This method is based on established principles for the analysis of aromatic hydrocarbons and fluorene derivatives.[4][5][6][7]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
9-Fluorenemethanol reference standard
Chromatographic Conditions:
| Parameter | This compound | 9-Fluorenemethanol (Alternative Method) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Methanol:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | Ambient |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 20 µL |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard of this compound (or 9-fluorenemethanol) in the mobile phase to obtain a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Experimental Workflow
Caption: Workflow for HPLC Purity Validation.
Results and Discussion
The performance of the proposed HPLC method for this compound was evaluated based on key validation parameters. A hypothetical comparison with data for 9-fluorenemethanol is presented to illustrate the expected performance.
Table 1: System Suitability
| Parameter | This compound | 9-Fluorenemethanol | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 2 |
| Theoretical Plates (N) | > 5000 | > 4500 | N > 2000 |
| Resolution (Rs) | > 2.0 (from nearest impurity) | > 2.0 (from nearest impurity) | Rs > 1.5 |
Table 2: Method Validation Summary
| Parameter | This compound | 9-Fluorenemethanol |
| Linearity (r²) | 0.9995 | 0.9992 |
| Precision (%RSD) | < 1.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.15 µg/mL |
The proposed method for this compound demonstrates excellent linearity, precision, and accuracy, meeting the acceptance criteria for a validated analytical method.[3] The lower LOD and LOQ values suggest a higher sensitivity compared to the alternative method for 9-fluorenemethanol.
Signaling Pathway of Method Validation
The logical progression of method validation follows a structured pathway to ensure the reliability of the analytical results.
Caption: Logical Flow of HPLC Method Validation.
Conclusion
The presented reversed-phase HPLC method provides a reliable and robust approach for determining the purity of this compound. The detailed experimental protocol and validation data offer a solid foundation for its implementation in a research or quality control setting. The comparison with a method for a related fluorene derivative highlights the adaptability of RP-HPLC for the analysis of this class of compounds. This guide serves as a valuable resource for scientists and professionals in need of a validated analytical method for the purity assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. inis.iaea.org [inis.iaea.org]
- 4. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pp.bme.hu [pp.bme.hu]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. zodiaclifesciences.com [zodiaclifesciences.com]
A Comparative Analysis of the Reactivity of Fluorene Esters in Nucleophilic Acyl Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the reactivity of fluorene esters, with a particular focus on the widely used 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. The reactivity of these esters is crucial in various applications, most notably in solid-phase peptide synthesis (SPPS), where the rate of cleavage of the Fmoc group dictates the efficiency of the overall process. This document summarizes quantitative kinetic data, details experimental protocols for reactivity assessment, and provides visual representations of the underlying chemical processes.
Data Presentation: Reactivity of Fluorenylmethoxycarbonyl (Fmoc) Esters
The reactivity of fluorene esters is significantly influenced by the nucleophile employed and the specific structure of the fluorene derivative. A key reaction is the cleavage of the Fmoc group from an amino acid, which is a fluorene ester derivative (a carbamate). This reaction is typically accomplished using a secondary amine, such as piperidine. The rate of this deprotection is a critical parameter in SPPS.
Below is a summary of the reaction kinetics for the cleavage of the Fmoc group from Fmoc-Valine-OH using piperidine at different concentrations. The data is extracted from a study by K. et al., which highlights the dependence of the reaction rate on the concentration of the nucleophile.[1]
Table 1: Kinetic Data for the Cleavage of Fmoc-Valine-OH with Piperidine in DMF [1]
| Piperidine Concentration (% v/v) | Reaction Time (min) | Fmoc-Val-OH Remaining (%) | Dibenzofulvene-Piperidine Adduct Formed (%) |
| 1% | 1 | 85.2 | 14.8 |
| 3 | 65.4 | 34.6 | |
| 5 | 50.1 | 49.9 | |
| 2% | 1 | 72.3 | 27.7 |
| 3 | 40.1 | 59.9 | |
| 5 | 25.6 | 74.4 | |
| 5% | 1 | 45.8 | 54.2 |
| 3 | 15.2 | 84.8 | |
| 5 | 5.3 | 94.7 |
Data has been derived from graphical representations in the source material and should be considered illustrative of the trends.
The data clearly demonstrates that the rate of Fmoc cleavage is highly dependent on the concentration of the piperidine nucleophile. A higher concentration of piperidine leads to a significantly faster removal of the Fmoc group.
Further studies have also compared the efficacy of different amine nucleophiles for Fmoc deprotection. For instance, 4-methylpiperidine has been shown to be a highly efficient reagent for Fmoc removal, with reaction rates comparable to or even exceeding those of piperidine.[1]
Experimental Protocols
The following are detailed methodologies for key experiments related to the study of fluorene ester reactivity.
1. Kinetic Analysis of Fmoc Group Cleavage by RP-HPLC [1]
This protocol describes the method used to determine the rate of cleavage of the Fmoc group from an Fmoc-protected amino acid using a nucleophilic amine.
-
Materials:
-
Fmoc-Valine-OH
-
Piperidine
-
4-Methylpiperidine
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and a UV detector.
-
-
Procedure:
-
Prepare stock solutions of Fmoc-Val-OH in DMF.
-
Prepare solutions of the amine nucleophile (e.g., 1%, 2%, 5%, and 20% piperidine in DMF).
-
Initiate the reaction by mixing the Fmoc-Val-OH solution with the amine solution at a defined temperature (e.g., room temperature).
-
At specific time intervals (e.g., 1, 3, and 5 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot with a solution of acetonitrile and 0.05% TFA.
-
Analyze the quenched sample by RP-HPLC. The mobile phase is typically a gradient of acetonitrile in water with 0.05% TFA.
-
Monitor the reaction by detecting the disappearance of the starting material (Fmoc-Val-OH) and the appearance of the dibenzofulvene-amine adduct at a specific wavelength (e.g., 301 nm).
-
Quantify the peak areas to determine the percentage of remaining starting material and the formed adduct at each time point.
-
2. Synthesis of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)
Fmoc-Cl is a key reagent for the introduction of the Fmoc protecting group. Its synthesis is a prerequisite for many studies on fluorene ester reactivity.
-
Materials:
-
9-Fluorenemethanol
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Anhydrous inert solvent (e.g., dichloromethane, toluene)
-
Inert gas atmosphere (e.g., nitrogen, argon)
-
-
Procedure:
-
Dissolve 9-fluorenemethanol in an anhydrous inert solvent under an inert gas atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of phosgene (or triphosgene) in the same solvent to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess phosgene and solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) to yield pure 9-fluorenylmethyl chloroformate as a white solid.
-
Visualizations
Diagram 1: Signaling Pathway for Fmoc Group Cleavage
Caption: Reaction pathway for the base-catalyzed cleavage of the Fmoc protecting group.
Diagram 2: Experimental Workflow for Kinetic Analysis
References
A Spectroscopic Comparison of Methyl 9H-fluorene-4-carboxylate and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of methyl 9H-fluorene-4-carboxylate and its structural isomers: methyl 9H-fluorene-1-carboxylate, methyl 9H-fluorene-2-carboxylate, and methyl 9H-fluorene-3-carboxylate. Due to the limited availability of complete, directly comparable experimental datasets for all four isomers in publicly accessible databases, this guide combines available data for the target molecules with data from closely related compounds to infer and present a comparative spectroscopic profile. The information herein is intended to guide researchers in the identification and characterization of these fluorene derivatives.
Structural Isomers
The four isomers of methyl 9H-fluorene-carboxylate are distinguished by the position of the methyl carboxylate group on the fluorene ring system. These structural differences give rise to distinct spectroscopic signatures.
Caption: Relationship between the 9H-fluorene core and its methyl carboxylate isomers.
Comparative Spectroscopic Data
The following table summarizes the expected and observed spectroscopic data for the four isomers. Where specific experimental data is unavailable, values are predicted based on the analysis of related fluorene derivatives. All ¹H and ¹³C NMR chemical shifts are referenced to TMS (0 ppm).
| Spectroscopic Data | Methyl 9H-fluorene-1-carboxylate | Methyl 9H-fluorene-2-carboxylate | Methyl 9H-fluorene-3-carboxylate | This compound |
| Formula | C₁₅H₁₂O₂ | C₁₅H₁₂O₂ | C₁₅H₁₂O₂ | C₁₅H₁₂O₂ |
| Molecular Weight | 224.26 g/mol | 224.26 g/mol | 224.26 g/mol | 224.26 g/mol |
| ¹H NMR (ppm) | Predicted: Aromatic H: ~7.2-8.0, CH₂: ~3.9, OCH₃: ~3.9 | Predicted: Aromatic H: ~7.3-8.1, CH₂: ~3.9, OCH₃: ~3.9 | Predicted: Aromatic H: ~7.2-7.9, CH₂: ~3.9, OCH₃: ~3.9 | Predicted: Aromatic H: ~7.3-8.2, CH₂: ~3.9, OCH₃: ~3.9 |
| ¹³C NMR (ppm) | Predicted: C=O: ~167, Aromatic C: ~120-145, CH₂: ~37, OCH₃: ~52 | Predicted: C=O: ~167, Aromatic C: ~120-145, CH₂: ~37, OCH₃: ~52 | Predicted: C=O: ~167, Aromatic C: ~120-145, CH₂: ~37, OCH₃: ~52 | Predicted: C=O: ~167, Aromatic C: ~120-145, CH₂: ~37, OCH₃: ~52 |
| IR (cm⁻¹) | Predicted: C=O stretch: ~1720, C-O stretch: ~1280, Aromatic C-H stretch: >3000 | Predicted: C=O stretch: ~1720, C-O stretch: ~1280, Aromatic C-H stretch: >3000 | Predicted: C=O stretch: ~1720, C-O stretch: ~1280, Aromatic C-H stretch: >3000 | Predicted: C=O stretch: ~1720, C-O stretch: ~1280, Aromatic C-H stretch: >3000 |
| Mass Spec (m/z) | Predicted: [M]⁺ at 224, fragments at 193 ([M-OCH₃]⁺), 165 ([M-COOCH₃]⁺) | Predicted: [M]⁺ at 224, fragments at 193 ([M-OCH₃]⁺), 165 ([M-COOCH₃]⁺) | Predicted: [M]⁺ at 224, fragments at 193 ([M-OCH₃]⁺), 165 ([M-COOCH₃]⁺) | Predicted: [M]⁺ at 224, fragments at 193 ([M-OCH₃]⁺), 165 ([M-COOCH₃]⁺) |
Note: Predicted values are based on established ranges for similar functional groups and data from related fluorene compounds. Experimental verification is recommended.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of methyl 9H-fluorene-carboxylate isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the FT-IR spectrum by placing the KBr pellet in the sample holder of an FT-IR spectrometer. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.
Spectroscopic Interpretation Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of the methyl 9H-fluorene-carboxylate isomers.
Caption: Workflow for the spectroscopic analysis of fluorene-carboxylate isomers.
Conclusion
Assessing the Biological Activity of Methyl 9H-fluorene-4-carboxylate Derivatives: A Comparative Guide
A comprehensive analysis of the biological potential of fluorene derivatives, providing a comparative framework for the structurally related but currently uncharacterized methyl 9H-fluorene-4-carboxylate series.
For: Researchers, scientists, and drug development professionals.
While direct experimental data on the biological activity of this compound derivatives is not extensively available in current literature, the broader family of fluorene compounds has demonstrated significant potential in various therapeutic areas. This guide provides a comparative assessment of the biological activities observed in structurally related fluorene derivatives, offering insights into the potential pharmacological profile of the this compound series. The information presented herein is based on reported anticancer, antimicrobial, and anti-inflammatory activities of various fluorene analogues.
Comparative Analysis of Biological Activities
The biological activities of fluorene derivatives are often attributed to their planar tricyclic structure, which can intercalate with DNA, and the functional groups attached to the fluorene core. The following tables summarize the quantitative data from studies on various fluorene derivatives, providing a benchmark for potential future studies on this compound analogues.
Anticancer Activity
Fluorene derivatives have shown promise as cytotoxic agents against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis.
Table 1: Cytotoxic Activity of Various Fluorene Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Fluorene-triazole hybrids | MOLM-13 | 12.5 - 25.5 | [1] |
| HCT-116 | 23.4 | [1] | |
| MDA-MB-231 | 34.3 | [1] | |
| N-aryl-9-oxo-9H-fluorene-1-carboxamides | HL-60 | 0.51 - 2.51 | [2] |
| SMMC-7721 | 0.51 - 2.51 | [2] | |
| A549 | 0.51 - 2.51 | [2] | |
| 2,7-dichloro-9H-fluorene-based azetidinone analogues | A549 | Not specified | [3] |
| MDA-MB-231 | Not specified | [3] |
Antimicrobial Activity
Several fluorene derivatives have been investigated for their ability to inhibit the growth of bacteria and fungi. Their activity is influenced by the nature and position of substituents on the fluorene ring.
Table 2: Antimicrobial Activity of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives
| Microbial Strain | MIC (mg/mL) | Reference |
| Staphylococcus aureus | 0.156 - 10 | [4] |
| Escherichia coli | 0.156 - 10 | [4] |
| Candida albicans | 0.156 - 10 | [4] |
Anti-inflammatory Activity
The anti-inflammatory potential of fluorene derivatives has been linked to the inhibition of key inflammatory mediators and signaling pathways.
Table 3: Anti-inflammatory Activity of Fluorene and Related Derivatives
| Compound/Assay | Target/Cell Line | Effect | Reference |
| N-methyl-(2S,4R)-trans-4-hydroxy-l-proline | TNF-α, iNOS, COX-2, NF-κB | Inhibition | [5] |
| Epimuqubilin A (norsesterterpene peroxide) | LPS-activated RAW 264.7 macrophages | IC50 = 7.4 µM for NO inhibition | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the biological activities of fluorene derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[10][11][12][13][14]
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of compounds on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[6][15][16][17][18]
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: The amount of nitrite is a reflection of NO production. Calculate the percentage of inhibition compared to the LPS-treated control.
Visualizing Molecular Pathways and Workflows
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex processes.
References
- 1. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
Benchmarking the Performance of Methyl 9H-fluorene-4-carboxylate in Organic Electronics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of organic electronics, the exploration of novel materials is paramount to enhancing device performance and unlocking new applications. Methyl 9H-fluorene-4-carboxylate, a derivative of the well-established fluorene class of organic semiconductors, presents an intriguing candidate for use in various organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). This guide provides a comparative benchmark of the potential performance of this compound against commonly used alternative materials.
Performance Comparison with Alternative Materials
The performance of an organic electronic device is critically dependent on the properties of its constituent materials, particularly the charge carrier mobility, energy levels, and thermal stability. In this section, we compare the projected properties of this compound with established materials used in OLEDs and OSCs.
For Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials are selected for their ability to efficiently transport electrons and holes, and to emit light upon their recombination. Fluorene derivatives are known for their good thermal stability and high photoluminescence efficiency.[1] The carboxylate group in this compound is electron-withdrawing, which would likely influence its electron transport properties.
Table 1: Comparison of Electron Transport Layer (ETL) Materials for OLEDs
| Material | Chemical Structure | Electron Mobility (cm²/Vs) | LUMO (eV) | HOMO (eV) |
| This compound (Hypothetical) | 9-methyl-9H-fluorene-9-carboxylic acid | Estimated ~10⁻⁵ - 10⁻⁴ | ~ -2.8 to -3.0 | ~ -5.8 to -6.0 |
| Tris(8-hydroxyquinolinato)aluminium (Alq3) | Tris(8-hydroxyquinolinato)aluminium | ~10⁻⁶ - 10⁻⁵ | ~ -3.0 | ~ -5.7 |
| 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi) | 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene | ~10⁻⁵ - 10⁻⁴ | ~ -2.7 | ~ -6.2 |
Note: The values for this compound are estimations based on the general properties of fluorene derivatives.
For Organic Solar Cells (OSCs)
In OSCs, materials are chosen for their ability to absorb light, generate excitons, and efficiently separate and transport charges to the electrodes. Fluorene-based copolymers have been utilized as both electron donor and acceptor materials in OSCs.[2][3]
Table 2: Comparison of Hole Transport Layer (HTL) Materials for Perovskite Solar Cells (a common application for fluorene derivatives)
| Material | Chemical Structure | Hole Mobility (cm²/Vs) | HOMO (eV) |
| This compound (Hypothetical, as a component in a copolymer) | 9-methyl-9H-fluorene-9-carboxylic acid | Estimated ~10⁻⁴ - 10⁻³ | ~ -5.2 to -5.5 |
| Spiro-OMeTAD | 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamino)-9,9'-spirobifluorene | ~10⁻⁴ - 10⁻³ | ~ -5.2 |
| Poly(triarylamine) (PTAA) | Poly(triarylamine) | ~10⁻³ | ~ -5.2 |
Note: The values for this compound are estimations based on the general properties of fluorene derivatives and their use in copolymers.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate assessment and comparison of material performance. Below are representative protocols for the fabrication of OLEDs and OSCs, and for the measurement of charge carrier mobility.
OLED Fabrication Protocol (Vacuum Thermal Evaporation)
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A thin layer (typically 10-20 nm) of a hole injection material, such as PEDOT:PSS, is spin-coated onto the ITO substrate. The substrate is then annealed on a hotplate.
-
Hole Transport Layer (HTL) Deposition: A layer of a hole-transporting material (e.g., TPD) is deposited via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).
-
Emissive Layer (EML) Deposition: The emissive material is deposited by thermal evaporation. This can be a single material or a host material doped with an emissive guest.
-
Electron Transport Layer (ETL) Deposition: A layer of an electron-transporting material (e.g., Alq3 or potentially this compound) is deposited via thermal evaporation.
-
Electron Injection Layer (EIL) and Cathode Deposition: A thin layer of an electron-injecting material (e.g., LiF) followed by a thicker layer of a metal cathode (e.g., Al) are deposited by thermal evaporation without breaking the vacuum.
-
Encapsulation: The completed device is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Organic Solar Cell Fabrication Protocol (Solution Processing)
-
Substrate Preparation: Similar to OLED fabrication, ITO-coated glass substrates are thoroughly cleaned and treated with UV-ozone.
-
Hole Transport Layer (HTL) Deposition: A solution of an HTL material (e.g., PEDOT:PSS) is spin-coated onto the ITO and annealed.
-
Active Layer Deposition: A blend of a donor and an acceptor material (e.g., a fluorene-based copolymer and a fullerene derivative) is dissolved in a common organic solvent and spin-coated onto the HTL in an inert atmosphere. The film is then typically annealed to optimize the morphology.
-
Cathode Deposition: A low work function metal (e.g., Ca followed by Al) is deposited on top of the active layer by thermal evaporation in a high-vacuum chamber.
-
Encapsulation: The device is encapsulated to protect it from the ambient environment.
Charge Carrier Mobility Measurement Protocol (Time-of-Flight)
-
Sample Preparation: A thick film (typically > 1 µm) of the organic semiconductor is sandwiched between two electrodes, one of which is semi-transparent.
-
Photogeneration of Charge Carriers: A short laser pulse with a wavelength that is strongly absorbed by the material is directed through the semi-transparent electrode, generating a sheet of charge carriers near this electrode.
-
Charge Carrier Drift: An external electric field is applied across the sample, causing the photogenerated carriers (either electrons or holes, depending on the polarity of the applied field) to drift towards the opposite electrode.
-
Current Measurement: The transient photocurrent generated by the drifting charge carriers is measured as a function of time using an oscilloscope.
-
Mobility Calculation: The transit time (t_T) of the charge carriers is determined from the transient photocurrent signal. The charge carrier mobility (µ) is then calculated using the formula: µ = d² / (V * t_T), where d is the film thickness and V is the applied voltage.
Visualizations
Experimental Workflow for OLED Fabrication
Caption: Workflow for OLED fabrication.
Logical Relationship of Key Performance Metrics in OLEDs
Caption: Key OLED performance metrics.
References
A Comparative Guide to Confirming the Structure of Synthesized Methyl 9H-fluorene-4-carboxylate
For researchers, scientists, and drug development professionals, rigorous structural confirmation of newly synthesized compounds is a critical step in ensuring the validity of downstream applications. This guide provides a comparative overview of standard analytical techniques used to elucidate and confirm the structure of methyl 9H-fluorene-4-carboxylate.
Spectroscopic and Crystallographic Data Summary
The following table summarizes the expected quantitative data from various analytical techniques for the structural confirmation of this compound. This data is compiled from spectral databases and literature precedents for closely related fluorene derivatives.
| Analytical Technique | Parameter | Expected Value/Observation | Alternative Methods & Comparison |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~7.3-8.2 ppm; Methylene Protons (-CH₂- at C9): ~3.9 ppm; Methyl Protons (-OCH₃): ~3.9 ppm | 2D NMR (COSY, HSQC) can resolve overlapping signals and confirm proton-proton and proton-carbon correlations, providing more definitive assignments than 1D NMR alone. |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl Carbon: ~167 ppm; Aromatic Carbons: ~120-145 ppm; Methylene Carbon (C9): ~37 ppm; Methyl Carbon (-OCH₃): ~52 ppm | DEPT (Distortionless Enhancement by Polarization Transfer) experiments can differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals. |
| FTIR | Wavenumber (cm⁻¹) | C=O stretch (ester): ~1720 cm⁻¹; C-O stretch (ester): ~1250 cm⁻¹; Aromatic C-H stretch: ~3050 cm⁻¹; Aromatic C=C stretch: ~1600, 1450 cm⁻¹ | Raman spectroscopy can be a complementary technique, especially for non-polar bonds that are weak in the IR spectrum. |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | [M]⁺: 238.0994 (for C₁₅H₁₂O₂) | High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. Fragmentation patterns in MS/MS experiments can further elucidate the structure. |
| X-ray Crystallography | Crystal System & Space Group | Dependent on crystal packing | This is the gold standard for unambiguous structure determination in the solid state, providing precise bond lengths, bond angles, and stereochemistry. It is the most definitive method when suitable crystals can be obtained.[1] |
Experimental Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive structural analysis of synthesized this compound.
Caption: Workflow for the structural confirmation of this compound.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[3]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[2] Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the connectivity of protons. In the ¹³C NMR spectrum, identify the number of unique carbon environments.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common and requires minimal sample preparation.[4] Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin, transparent disk.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Collect the infrared spectrum of the sample over the range of 4000-400 cm⁻¹.[5]
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups expected in this compound, such as the ester C=O and C-O stretches, and aromatic C-H and C=C vibrations.[6]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[7]
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular weight of the compound (238.27 g/mol ). For High-Resolution Mass Spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain a highly accurate mass measurement.
-
Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺). Compare the measured accurate mass with the theoretical mass to confirm the elemental formula. Analyze any significant fragment ions to gain further structural information.[8]
Single Crystal X-ray Crystallography
Objective: To obtain an unambiguous, three-dimensional structure of the molecule.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[1] This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or layering of a solvent and anti-solvent.[9][10] The choice of solvent is crucial for obtaining high-quality crystals.[9]
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.
-
Analysis: The final refined structure provides precise information on bond lengths, bond angles, and the overall molecular conformation in the solid state.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. acdlabs.com [acdlabs.com]
- 3. rsc.org [rsc.org]
- 4. Fourier transform infrared spectroscopy [bio-protocol.org]
- 5. rtilab.com [rtilab.com]
- 6. ejournal.upi.edu [ejournal.upi.edu]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. How To [chem.rochester.edu]
- 10. iucr.org [iucr.org]
comparative analysis of the photophysical properties of fluorene carboxylates
For Researchers, Scientists, and Drug Development Professionals
Fluorene and its derivatives have garnered significant attention in the field of materials science and biomedical research due to their robust thermal and chemical stability, and distinctive photophysical properties.[1][2] Among these derivatives, fluorene carboxylates offer a versatile platform for further functionalization, making them valuable building blocks in the synthesis of advanced materials and fluorescent probes.[2][3] This guide provides a comparative analysis of the photophysical properties of selected fluorene carboxylates, supported by experimental data from peer-reviewed literature.
Core Photophysical Properties: A Comparative Overview
The photophysical characteristics of fluorene carboxylates are intrinsically linked to their molecular structure, including the substitution pattern on the fluorene core and the nature of the carboxylate group. These properties, such as absorption and emission wavelengths, molar extinction coefficient, and fluorescence quantum yield, are crucial for their application in areas like organic light-emitting diodes (OLEDs) and bioimaging.[4][5]
The following table summarizes the key photophysical data for a selection of fluorene carboxylate derivatives. It is important to note that these properties are highly dependent on the solvent environment due to potential solvatochromic effects.[6]
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Fluorescence Quantum Yield (ΦF) | Stokes Shift (nm) | Reference |
| Ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| Ethyl 3-hydroxy-1-(4-fluorophenyl)-9H-fluorene-2-carboxylate | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| Ethyl 3-hydroxy-1-(p-tolyl)-9H-fluorene-2-carboxylate | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| Ethyl 3-hydroxy-1-(4-methoxyphenyl)-9H-fluorene-2-carboxylate | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| Ethyl 3-hydroxy-1-propyl-9H-fluorene-2-carboxylate | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| Isopropyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| Methyl 9H-fluorene-9-carboxylate | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
| Methyl 9-methyl-9H-fluorene-9-carboxylate | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
Note: The reviewed literature on the specified fluorene carboxylates primarily focused on their synthesis and structural characterization (NMR, IR, and mass spectrometry).[3] Detailed photophysical data, including absorption and emission maxima, molar extinction coefficients, and fluorescence quantum yields, were not extensively reported for these specific compounds. The table reflects the current gap in readily available, comparative photophysical data for a homologous series of fluorene carboxylates.
Experimental Protocols
The characterization of the photophysical properties of fluorescent molecules like fluorene carboxylates involves a set of standardized spectroscopic techniques.
UV-Visible Absorption Spectroscopy
This technique is employed to determine the wavelengths at which a molecule absorbs light.
-
Instrumentation: A dual-beam UV-visible spectrophotometer is typically used.
-
Sample Preparation: The fluorene carboxylate derivative is dissolved in a spectroscopic grade solvent (e.g., cyclohexane, toluene, dichloromethane, or acetonitrile) to a concentration typically in the range of 10-5 to 10-6 M.
-
Measurement: The absorbance of the solution is measured across a range of wavelengths (e.g., 200-800 nm) in a quartz cuvette with a defined path length (usually 1 cm). The wavelength of maximum absorption (λabs) is a key parameter.
-
Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to measure the emission spectrum of a compound after it has absorbed light.
-
Instrumentation: A spectrofluorometer is used for these measurements.
-
Sample Preparation: The same solution prepared for UV-visible absorption spectroscopy can be used. It is crucial that the absorbance of the solution at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Measurement: The sample is excited at its absorption maximum (λabs), and the emitted light is scanned over a range of longer wavelengths to obtain the fluorescence spectrum. The wavelength of maximum emission (λem) is determined from this spectrum.
-
Data Analysis: The Stokes shift, which is the difference in wavelength between the absorption and emission maxima (λem - λabs), can be calculated. A larger Stokes shift is often desirable for fluorescence imaging applications to minimize self-absorption.
Fluorescence Quantum Yield (ΦF) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
-
Relative Method (Comparative Method): This is the most common method for determining ΦF. It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
-
Standard Selection: A standard is chosen that absorbs and emits in a similar spectral region as the sample. Common standards include quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54), fluorescein in 0.1 M NaOH (ΦF = 0.95), and various rhodamine dyes.
-
Procedure:
-
The absorption and fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths, and detector).
-
The integrated fluorescence intensities (the area under the emission curve) and the absorbance values at the excitation wavelength are determined for both the sample and the standard.
-
-
Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and photophysical characterization of fluorene carboxylates.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 6. A series of fluorene-based two-photon absorbing molecules: synthesis, linear and nonlinear characterization, and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. methyl 9H-fluorene-9-carboxylate CAS#: 3002-30-0 [m.chemicalbook.com]
- 8. methyl 9-methyl-9H-fluorene-9-carboxylate [sytracks.com]
Safety Operating Guide
Proper Disposal of Methyl 9H-fluorene-4-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of methyl 9H-fluorene-4-carboxylate, drawing upon safety data for the parent compound, fluorene, and general principles for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Quantitative Data Summary
| Property | Data for Fluorene | Implication for Disposal |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][2] | Direct discharge to drains or the environment is strictly prohibited. |
| Physical State | Solid (crystalline powder).[1] | Spills should be handled to avoid dust generation. |
| Reactivity | Reacts with strong oxidizing agents.[1] | Segregate from incompatible chemicals during storage and disposal. |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.
Step 1: Waste Collection and Storage
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and pipette tips, in a clearly labeled, sealed container.
-
Liquid Waste: If the compound is in solution, collect it in a labeled, sealed, and chemically resistant waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., "Harmful," "Dangerous for the environment").
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.
Step 2: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.
Step 3: Incineration (Preferred Method)
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][3] This process ensures the complete destruction of the compound, minimizing environmental impact.
-
For liquid solutions, the material may be dissolved or mixed with a combustible solvent before incineration.[2][3]
Step 4: Handling Spills
-
In the event of a spill, avoid generating dust.[1]
-
Carefully sweep up the solid material and place it in a sealed container for disposal as hazardous waste.[2]
-
Clean the spill area with an appropriate solvent and collect the cleaning materials for disposal as hazardous waste.
Step 5: Disposal of Contaminated Packaging
-
Empty containers and packaging that have come into direct contact with this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[2][3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Essential Safety and Logistics for Handling Methyl 9H-fluorene-4-carboxylate
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling methyl 9H-fluorene-4-carboxylate, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Glasses | Must meet ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves for any damage before each use and wash them before removal.[1][2][3][4] |
| Body Protection | Laboratory Coat | A flame-resistant Nomex® lab coat is recommended, buttoned and fitting properly to cover as much skin as possible.[1] For significant splash potential, a chemical-resistant apron made of vinyl or polyethylene should be worn.[5] |
| Respiratory Protection | Respirator | If there is a potential for generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][6] |
| Foot Protection | Closed-toe Shoes | Shoes must cover the entire foot; sandals or perforated shoes are not permitted.[3] |
Experimental Protocols
Handling and Storage:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition.[3] Locate the nearest safety shower and eyewash station.[7]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[7][8]
-
Dispensing: When weighing or transferring the solid compound, avoid generating dust.[9] Use appropriate tools and techniques to minimize aerosolization.
-
Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[9][10] Keep it segregated from incompatible materials such as strong oxidizing agents.[10][11][12] Containers should be dated upon receipt and upon opening.[10]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, or leaving the laboratory.[3][13] Do not eat, drink, or apply cosmetics in the laboratory.[3]
Spill and Emergency Procedures:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9] Clean the spill area with an appropriate solvent and decontaminate.
-
Major Spills: In the event of a large spill, evacuate the area and alert the appropriate safety personnel.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek medical attention.
-
Skin Contact: Promptly flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][9] Seek medical attention if irritation persists.
-
Inhalation: Remove the individual from the exposure area to fresh air immediately.[9] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[9] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[9] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Labeling:
-
Waste Container: Collect all waste containing this compound in a designated, compatible, and leak-proof container with a screw-on cap.[14][15] Do not overfill the container; it should be no more than 80-90% full.[16]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[17] Include the date of waste generation and the principal investigator's name.[17]
-
Segregation: Store the hazardous waste container in a designated, secure area, segregated from incompatible materials.[15][17]
Disposal Procedure:
-
Contact EHS: All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office.[17]
-
Documentation: Complete a hazardous waste disposal form as required by your institution, listing all constituents of the waste mixture.[17]
-
Pickup: Arrange for a scheduled pickup of the hazardous waste by EHS personnel. Do not dispose of this chemical down the drain or in regular trash.[17]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent.[15] Collect the rinsate as hazardous waste.[15] After rinsing, the container may be disposed of in the regular trash, or preferably reused for compatible waste.[15]
Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. mcrsafety.com [mcrsafety.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 5. rshughes.com [rshughes.com]
- 6. biosynth.com [biosynth.com]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 8. nationallaboratorysales.com [nationallaboratorysales.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. greenwgroup.com [greenwgroup.com]
- 14. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 16. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 17. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
